2-amino-N-(3-hydroxypropyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(3-hydroxypropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-9-5-2-1-4-8(9)10(14)12-6-3-7-13/h1-2,4-5,13H,3,6-7,11H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFGUFMCWYGPJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407992 | |
| Record name | 2-amino-N-(3-hydroxypropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30739-27-6 | |
| Record name | 2-amino-N-(3-hydroxypropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide from 2-aminobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for the preparation of 2-amino-N-(3-hydroxypropyl)benzamide from 2-aminobenzamide. Due to the limited availability of direct literature precedence for this specific transformation, this document provides a comprehensive, proposed methodology based on analogous N-alkylation reactions of aromatic amines. The guide includes a detailed experimental protocol, a summary of representative reaction parameters, and visualizations of the synthetic workflow to aid researchers in the development of a robust synthetic route.
Introduction
This compound is a substituted benzamide derivative with potential applications in medicinal chemistry and drug development. The synthesis of N-substituted 2-aminobenzamides is a key step in the generation of diverse chemical libraries for biological screening. This guide focuses on a plausible and accessible synthetic route starting from the readily available 2-aminobenzamide. The proposed core transformation is the selective N-alkylation of the primary aromatic amine in the presence of the amide functionality.
Proposed Synthetic Pathway
The most direct approach for the synthesis of this compound from 2-aminobenzamide is the selective N-alkylation of the arylamine with a suitable three-carbon electrophile. 3-chloropropanol is proposed as a cost-effective and readily available alkylating agent. The reaction is anticipated to proceed via a nucleophilic substitution mechanism, where the amino group of 2-aminobenzamide attacks the carbon bearing the chlorine atom in 3-chloropropanol. The use of a suitable base is critical to neutralize the hydrochloric acid generated during the reaction and to facilitate the nucleophilic attack.
Caption: Proposed synthesis of this compound.
Data from Analogous N-Alkylation Reactions
| Entry | Amine Substrate | Alkylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Benzyl alcohol | Mn complex / t-BuOK | Toluene | 80 | 24 | 95 | [1] |
| 2 | 4-Methoxyaniline | 1-Octanol | Ru complex / t-BuOK | Toluene | 70 | 24 | 85 | [4] |
| 3 | Aniline | Benzyl alcohol | CoNx@NC / t-BuOK | Toluene | 140 | 18 | 92 | [3] |
| 4 | Aniline | Benzyl alcohol | Pd@La-BDC MOF | Toluene | 150 | 12 | >99 | [5] |
Note: The presented data is from analogous reactions and should be used as a starting point for the optimization of the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on general principles of organic synthesis and analogous reactions. Optimization of the reaction conditions will be necessary to achieve the desired outcome.
4.1. Materials and Reagents
-
2-aminobenzamide
-
3-chloropropanol
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (anhydrous)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
4.2. Reaction Setup and Procedure
Caption: Proposed experimental workflow for the synthesis.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzamide (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and anhydrous DMF (or DMSO) to make a 0.5 M solution with respect to the 2-aminobenzamide.
-
Addition of Alkylating Agent: Stir the mixture at room temperature and add 3-chloropropanol (1.2-1.5 eq.) dropwise over a period of 15-30 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Potential Challenges and Considerations
-
Selectivity: The primary challenge in this synthesis is achieving selective N-alkylation of the aromatic amino group without affecting the amide functionality. The proposed conditions with a carbonate base are generally mild enough to avoid significant amide hydrolysis or N-alkylation of the amide.
-
Over-alkylation: Di-alkylation of the amino group is a potential side reaction. Using a moderate excess of the alkylating agent and controlling the reaction time can help to minimize this.
-
Alternative Alkylating Agents: If 3-chloropropanol proves to be unreactive or leads to side products, 3-bromopropanol could be used as a more reactive alternative.
-
Alternative Methodologies: Should the direct alkylation prove to be low-yielding or non-selective, alternative strategies such as the "borrowing hydrogen" methodology with 1,3-propanediol as the alkylating agent in the presence of a suitable transition metal catalyst could be explored.[1][2][3][4]
Conclusion
This technical guide provides a comprehensive proposed route for the synthesis of this compound from 2-aminobenzamide. While direct experimental data is scarce, the outlined protocol, based on well-established N-alkylation principles and analogous reactions, offers a solid starting point for researchers. Careful optimization of the reaction conditions will be key to achieving a high yield and purity of the desired product. The provided visualizations of the synthetic pathway and experimental workflow are intended to facilitate the practical implementation of this synthesis in a laboratory setting.
References
- 1. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
Technical Guide: Physicochemical Properties of 2-amino-N-(3-hydroxypropyl)benzamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of 2-amino-N-(3-hydroxypropyl)benzamide (CAS Number: 30739-27-6). Due to a notable absence of experimentally derived data in peer-reviewed literature, this document presents a combination of available identifying information, predicted properties, and generalized experimental protocols relevant to the benzamide class of compounds. Furthermore, the potential biological significance of this compound is discussed in the context of the known activities of structurally related N-substituted 2-aminobenzamides.
Introduction
This compound is a substituted benzamide with potential applications in medicinal chemistry and drug discovery. The core structure, featuring an aminobenzamide moiety, is a recognized pharmacophore in various biologically active molecules. This guide aims to consolidate the available information on its physicochemical characteristics to support further research and development efforts.
Compound Identification
Basic identifying information for this compound is provided in the table below.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 30739-27-6 | [1][2] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | - |
| Molecular Weight | 194.23 g/mol | - |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCCCCO)N | - |
Physicochemical Properties
A thorough search of scientific databases and literature reveals a lack of experimentally determined physicochemical data for this compound. The following table summarizes the status of key properties and includes predicted values for a closely related isomer where available. It is critical to note that predicted values are estimations and should be verified through experimental analysis.
| Property | Experimental Value | Predicted Value | Notes |
| Melting Point | Not Available | Not Available | General melting point for benzamide is 127-130 °C. |
| Boiling Point | Not Available | Not Available | - |
| Aqueous Solubility | Not Available | Not Available | Benzamide is slightly soluble in water (13.5 g/L at 25°C). The hydroxyl group in the title compound may increase water solubility. |
| pKa | Not Available | Not Available | The amino group is expected to be basic, and the amide proton weakly acidic. |
| LogP | Not Available | 0.7 (for isomer) | Predicted XlogP for the isomer 2-((3-hydroxypropyl)amino)benzamide. This value suggests moderate lipophilicity. |
Experimental Protocols
The following sections describe standard experimental methodologies that can be employed to determine the physicochemical properties of this compound.
Synthesis of this compound
A general and common method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with the corresponding amine.[3]
Materials:
-
Isatoic anhydride
-
3-Amino-1-propanol
-
Dimethylformamide (DMF)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve isatoic anhydride in DMF.
-
Add a solution of 3-amino-1-propanol in DMF to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ice-cold water to precipitate the crude product.
-
Filter the solid precipitate and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
A microwave-assisted variation of this synthesis can also be employed to reduce reaction times.[3]
General synthesis workflow for this compound.
Melting Point Determination
The melting point can be determined using the capillary method.
Procedure:
-
Pack a small amount of the dried, purified compound into a capillary tube sealed at one end.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus gradually and record the temperature at which the compound begins to melt and the temperature at which it is completely molten. The melting point is reported as this range.
Aqueous Solubility Determination
The shake-flask method is a common technique for determining aqueous solubility.
Procedure:
-
Add an excess amount of the compound to a known volume of water in a flask.
-
Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the saturated solution to remove any undissolved solid.
-
Determine the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Potential Biological Activity
While no specific biological activities have been reported for this compound, the broader class of N-substituted 2-aminobenzamides has demonstrated a range of biological effects.
Antimicrobial Activity
Several studies have reported the synthesis of novel 2-aminobenzamide derivatives and their evaluation as antimicrobial agents.[3][4][5][6] These compounds have shown activity against various strains of bacteria and fungi, suggesting that this compound could also possess antimicrobial properties. The mechanism of action is often related to the specific substitutions on the benzamide scaffold.
PARP Inhibition
3-Aminobenzamide, an isomer of the core structure, is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[7][8][9] PARP inhibitors are a class of anticancer agents that can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[10] The 2-aminobenzamide scaffold is also being explored for its PARP inhibitory potential.[7] This suggests a possible, though unconfirmed, avenue of investigation for this compound in oncology.
References
- 1. This compound, 97%, 10g [scisupplies.eu]
- 2. This compound, CAS [[30739-27-6]] | BIOZOL [biozol.de]
- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial and antioxidant activities of a new benzamide from endophytic Streptomyces sp. YIM 67086 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigating synthetic lethality and PARP inhibitor resistance in pancreatic cancer through enantiomer differential activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2-amino-N-(3-hydroxypropyl)benzamide (CAS No. 30739-27-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-N-(3-hydroxypropyl)benzamide is a chemical compound belonging to the benzamide class. Benzamides are a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and a discussion of the potential biological activities based on related compounds. Due to a lack of extensive research on this specific molecule, this guide also incorporates data from analogous structures to provide a predictive context for its potential applications in drug discovery and development.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 30739-27-6 | [1][2] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | PubChem |
| Molecular Weight | 194.23 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | --- |
| LogP | 1.3 (predicted) | --- |
Synthesis Protocol
The synthesis of this compound can be achieved through the reaction of isatoic anhydride with 3-amino-1-propanol. This method is a common and effective way to produce various N-substituted 2-aminobenzamides.
Experimental Protocol: Synthesis from Isatoic Anhydride
This protocol is adapted from established methods for the synthesis of 2-aminobenzamide derivatives.
Materials:
-
Isatoic anhydride
-
3-Amino-1-propanol
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and heating apparatus
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride (1.0 equivalent) in a minimal amount of DMF.
-
To this solution, add 3-amino-1-propanol (1.0 to 1.2 equivalents) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to 80-100 °C.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Reaction Workflow
Caption: Synthetic workflow for this compound.
Potential Biological Activities and Signaling Pathways
Antimicrobial Activity
Several studies have reported the synthesis and evaluation of 2-aminobenzamide derivatives as potential antimicrobial agents. These compounds have shown activity against a range of bacterial and fungal strains. The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Histone Deacetylase (HDAC) Inhibition
A significant area of research for 2-aminobenzamide derivatives is their potential as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in the pathogenesis of cancer and other diseases. Certain 2-aminobenzamide analogues have demonstrated potent and selective HDAC inhibitory activity, suggesting that this compound could be a candidate for investigation in this area.
Potential Signaling Pathway Involvement
Based on the activity of related HDAC inhibitors, this compound, if it possesses similar properties, could modulate signaling pathways involved in cell cycle regulation and apoptosis.
Caption: Hypothesized HDAC inhibition pathway.
Conclusion
This compound, with the CAS number 30739-27-6, is a readily synthesizable compound with potential for further investigation in drug discovery. While direct biological data is currently limited, the well-established activities of related 2-aminobenzamide derivatives, particularly as antimicrobial agents and HDAC inhibitors, provide a strong rationale for its screening and evaluation in these therapeutic areas. The experimental protocols and predictive insights provided in this guide serve as a valuable resource for researchers initiating studies on this compound. Further research is warranted to elucidate its specific biological profile and potential as a therapeutic agent.
References
Solubility of 2-amino-N-(3-hydroxypropyl)benzamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 2-amino-N-(3-hydroxypropyl)benzamide, a topic of significant interest in pharmaceutical research and development. Solubility is a critical physicochemical property that influences a compound's bioavailability, formulation, and overall therapeutic efficacy. This document offers insights into the predicted solubility of the target compound, presents available data for a structurally related molecule, and provides a detailed experimental protocol for determining solubility in organic solvents.
Physicochemical Properties and Predicted Solubility Profile
The molecule possesses both polar and non-polar characteristics. The benzamide core contributes to some aromatic and non-polar character. Conversely, the amino (-NH2), amide (-CONH-), and hydroxyl (-OH) functional groups are capable of forming hydrogen bonds, which will enhance its solubility in polar solvents. The presence of the flexible hydroxypropyl side chain will also influence its interaction with different solvent environments.
Based on these structural features, this compound is expected to exhibit moderate to good solubility in polar protic solvents (e.g., alcohols like ethanol and methanol) and polar aprotic solvents (e.g., acetone, acetonitrile). Its solubility is likely to be lower in non-polar solvents such as hexane or toluene.
Quantitative Solubility Data for Benzamide
To provide a practical reference point, the following table summarizes the solubility of the parent compound, benzamide, in a range of common organic solvents at various temperatures. This data can serve as a useful guide for solvent selection in experimental studies with this compound. The solubility of benzamide generally increases with temperature.[1][2]
| Solvent | Temperature (K) | Molar Fraction Solubility (x10^3) |
| Methanol | 283.15 | 151.3 |
| 298.15 | 235.4 | |
| 313.15 | 358.2 | |
| 323.15 | 465.8 | |
| Ethanol | 283.15 | 78.9 |
| 298.15 | 125.8 | |
| 313.15 | 195.7 | |
| 323.15 | 258.9 | |
| 1-Propanol | 283.15 | 48.2 |
| 298.15 | 78.3 | |
| 313.15 | 125.1 | |
| 323.15 | 169.4 | |
| Acetone | 283.15 | 102.5 |
| 298.15 | 165.9 | |
| 313.15 | 261.3 | |
| 323.15 | 350.1 | |
| Ethyl Acetate | 283.15 | 15.7 |
| 298.15 | 26.8 | |
| 313.15 | 44.9 | |
| 323.15 | 62.3 | |
| Acetonitrile | 283.15 | 10.1 |
| 298.15 | 17.8 | |
| 313.15 | 30.2 | |
| 323.15 | 43.5 |
Data sourced from studies on benzamide solubility.[1][2]
Experimental Protocol for Solubility Determination: The Shake-Flask Gravimetric Method
The "gold standard" for determining equilibrium solubility is the shake-flask method.[3] The following protocol outlines a detailed procedure for determining the solubility of a compound like this compound in an organic solvent using a gravimetric approach.[4][5][6]
3.1. Materials and Equipment
-
This compound (solid form)
-
Organic solvents of interest (analytical grade)
-
Analytical balance (uncertainty ±0.0001 g)
-
Thermostatic shaker or water bath capable of maintaining the temperature within ±0.1°C
-
Vials or flasks with airtight seals
-
Syringes with membrane filters (e.g., 0.22 µm PTFE)
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or desiccator
3.2. Procedure
-
Preparation of Solvent and Sample: Ensure all solvents are of high purity. The solid compound should be in a stable crystalline form.
-
Addition of Excess Solid: Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 298.15 K or 310.15 K for physiological relevance). Agitate the mixture for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is recommended to perform preliminary tests to determine the optimal equilibration time by measuring the concentration at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration plateaus.[7]
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the suspension to settle for at least 2 hours at the constant experimental temperature. This allows for the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe fitted with a membrane filter to remove any undissolved solid particles.
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish or vial (W1).
-
Dispense the filtered saturated solution into the pre-weighed container and weigh it again to determine the total mass of the solution (W2).
-
Evaporate the solvent from the solution. This can be done in a fume hood at room temperature or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely evaporated, place the container with the solid residue in a vacuum oven or desiccator to ensure all residual solvent is removed and dry to a constant weight.
-
Weigh the container with the dry solid residue (W3).
-
-
Calculation of Solubility:
-
Mass of the solute = W3 - W1
-
Mass of the solvent = W2 - W3
-
Solubility can be expressed in various units, such as g/100g of solvent or mole fraction.
-
3.3. Data Analysis and Reporting
-
Repeat the experiment at least three times for each solvent and temperature to ensure reproducibility.
-
Report the average solubility value along with the standard deviation.
-
Specify the temperature and the solid form of the compound used in the experiment.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask gravimetric method for solubility determination.
Caption: Experimental workflow for solubility determination.
Signaling Pathways
Currently, there is no publicly available information detailing specific signaling pathways in which this compound is involved. Further biological and pharmacological studies would be required to elucidate its mechanism of action and potential interactions with cellular signaling cascades.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not currently published, this guide provides a framework for understanding its likely solubility profile based on its chemical structure and data from the related compound, benzamide. The detailed experimental protocol for the shake-flask gravimetric method offers a robust and reliable approach for researchers to generate this critical data in-house. Accurate solubility determination is a fundamental step in the drug development process, enabling informed decisions in formulation, preclinical, and clinical studies.
References
Predicted Biological Activity of 2-amino-N-(3-hydroxypropyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted biological activity of 2-amino-N-(3-hydroxypropyl)benzamide. Lacking direct experimental data for this specific molecule, this report synthesizes findings from structurally related 2-aminobenzamide derivatives to forecast its potential therapeutic applications and mechanisms of action. The analysis covers predicted antimicrobial, anticancer, kinase inhibitory, anti-inflammatory, and anticonvulsant properties. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols for assessing these activities and postulating the underlying signaling pathways.
Introduction
The 2-aminobenzamide scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The inherent structural features of 2-aminobenzamides, including their capacity for hydrogen bonding and aromatic interactions, allow them to bind to a variety of biological targets. This guide focuses on the predicted activity of a specific derivative, this compound, by extrapolating from the known biological profiles of its structural analogs. The presence of the 3-hydroxypropyl side chain is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the parent 2-aminobenzamide core, potentially influencing its solubility, metabolic stability, and target engagement.
Predicted Biological Activities
Based on the activities of structurally similar 2-aminobenzamide derivatives, this compound is predicted to exhibit a range of biological effects. The following sections detail these predicted activities, supported by quantitative data from analogous compounds.
Antimicrobial Activity
Derivatives of 2-aminobenzamide have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of microbial cellular processes.
Table 1: Antimicrobial Activity of 2-Aminobenzamide Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| N-(3-cyanothiophen-2-yl)-4-hydroxybenzamide | Bacillus subtilis | 6.25 | [1] |
| N-(3-cyanothiophen-2-yl)-4-hydroxybenzamide | Escherichia coli | 3.12 | [1] |
| N-(4-bromophenyl)benzamide | Escherichia coli | 3.12 | [1] |
| N-(4-bromophenyl)benzamide | Bacillus subtilis | 6.25 | [1] |
| 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide | Aspergillus fumigatus | Potent (More than standard) | [2] |
| 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide | Saccharomyces cerevisiae | Good | [2] |
Anticancer Activity
A significant area of investigation for 2-aminobenzamide derivatives is their potential as anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[3]
Table 2: Anticancer Activity of 2-Aminobenzamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-aminobenzamide derivative 3a | A549 (Lung Carcinoma) | 24.59 | [4] |
| 2-aminobenzamide derivative 3c | A549 (Lung Carcinoma) | 29.59 | [4] |
| o-aminobenzamide analogue F8 | HGC-27 (Gastric Cancer) | 0.26 | [5] |
| 2-aminobenzothiazole derivative 20 | HepG2 (Hepatocellular Carcinoma) | 9.99 | [6] |
| 2-aminobenzothiazole derivative 20 | HCT-116 (Colorectal Carcinoma) | 7.44 | [6] |
| 2-aminobenzothiazole derivative 20 | MCF-7 (Breast Adenocarcinoma) | 8.27 | [6] |
| 2-aminobenzothiazole derivative 13 | HCT116 (Colorectal Carcinoma) | 6.43 ± 0.72 | [6] |
| 2-aminobenzothiazole derivative 13 | A549 (Lung Carcinoma) | 9.62 ± 1.14 | [6] |
| 2-aminobenzothiazole derivative 13 | A375 (Melanoma) | 8.07 ± 1.36 | [6] |
| 2-aminobenzothiazole derivative 24 | C6 (Rat Glioma) | 4.63 ± 0.85 | [6] |
| 2-aminobenzothiazole derivative 24 | A549 (Lung Adenocarcinoma) | 39.33 ± 4.04 | [6] |
Kinase Inhibitory Activity
Kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. Certain 2-aminobenzamide derivatives have been identified as kinase inhibitors.
Table 3: Kinase Inhibitory Activity of 2-Aminobenzamide Derivatives
| Compound | Kinase Target | IC50 (µM) | Reference |
| 2-amidobenzimidazole derivative 3 | CK1δ | 1.80 | [7] |
| 2-amidobenzimidazole derivative 15 | CK1δ | 0.485 | [7] |
| 2-amidobenzimidazole derivative 18 | CK1δ | 0.12 | [7] |
| 2-amidobenzimidazole derivative 22 | CK1δ | 0.98 | [7] |
| 2-amidobenzimidazole derivative 23 | CK1δ | 0.0986 | [7] |
| 2-amidobenzimidazole derivative 24 | CK1δ | 2.53 | [7] |
| 2-amidobenzimidazole derivative 31 | CK1δ | 1.54 | [7] |
Anti-inflammatory Activity
The anti-inflammatory potential of 2-aminobenzamide derivatives has also been explored, with some compounds showing inhibition of key inflammatory mediators.
Table 4: Anti-inflammatory Activity of 2-Aminobenzamide Derivatives
| Compound | Assay | Activity | Reference |
| 2-aminobenzimidazole derivative 2e | Carrageenan-induced paw edema | Highest efficacy (not dose-related) | [8] |
| N-2-(Phenylamino) Benzamide Derivative 1H-30 | COX-2 Inhibition | Enhanced inhibitory effect | [9] |
Anticonvulsant Activity
Several 2- and 4-aminobenzamide derivatives have been evaluated for their anticonvulsant properties, with some demonstrating significant protection in animal models of seizures.[10][11]
Table 5: Anticonvulsant Activity of Aminobenzamide Derivatives
| Compound | Seizure Model | ED50 (mg/kg) | Reference |
| 3-aminobenzanilide derivative 21 | Maximal Electroshock (MES) | 13.48 | [10] |
| 4-amino-N-(α-methylbenzyl)-benzamide | Maximal Electroshock (MES) | 18.02 | [12] |
| 4-amino-N-(2,6-dimethylphenyl)benzamide | Maximal Electroshock (MES) | 2.60 | [12] |
Predicted Mechanism of Action: HDAC Inhibition
A prominent predicted mechanism of action for the anticancer activity of this compound is the inhibition of Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC3.[13] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of tumor suppressor genes. Inhibition of HDACs by 2-aminobenzamide derivatives can lead to hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
The 2-aminobenzamide moiety is believed to act as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes.[3] The N-(3-hydroxypropyl)benzamide portion of the molecule would then occupy the linker and cap region, interacting with amino acid residues at the rim of the active site, which could influence the inhibitor's potency and selectivity. Studies have shown that inhibition of both HDAC1 and HDAC3 is necessary to achieve significant upregulation of silenced genes like FXN in Friedreich's ataxia.[13] This dual inhibition may also be critical for the anticancer effects. Downstream of HDAC1/3 inhibition, the expression of genes involved in transcriptional repression, such as H2AFY2 (encoding macroH2A) and PCGF2 (Polycomb group ring finger 2), has been observed to be downregulated.[13]
Mandatory Visualization: Predicted Signaling Pathway
Caption: Predicted HDAC inhibition pathway.
Experimental Protocols
The following are detailed protocols for the in vitro assessment of the predicted biological activities of this compound.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile cork borer (6-8 mm diameter)
-
Bacterial or fungal cultures
-
Test compound solution (in a suitable solvent like DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an agar plate to create a lawn.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create uniform wells in the agar.
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Allow the plates to stand for a period (e.g., 1 hour) to permit diffusion of the compounds into the agar.
-
Invert the plates and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
After incubation, measure the diameter of the zone of inhibition (clear area around the well where microbial growth is inhibited) in millimeters.
Mandatory Visualization: Agar Well Diffusion Workflow
Caption: Agar well diffusion assay workflow.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compound solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mandatory Visualization: MTT Assay Workflow
Caption: MTT assay experimental workflow.
Conclusion
The analysis of structurally related 2-aminobenzamide derivatives provides a strong predictive foundation for the biological activities of this compound. This compound is anticipated to possess a multifaceted pharmacological profile, with potential applications as an antimicrobial, anticancer, kinase inhibitory, anti-inflammatory, and anticonvulsant agent. The most prominent predicted mechanism for its anticancer effects is the inhibition of class I HDACs. The experimental protocols provided in this guide offer a clear path for the empirical validation of these predicted activities. Further investigation into this molecule is warranted to fully elucidate its therapeutic potential and mechanism of action.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta [mdpi.com]
- 8. Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticonvulsant activity of 2- and 3-aminobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Therapeutic Potential of N-Substituted Benzamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-substituted benzamides represent a versatile class of compounds with a broad spectrum of pharmacological activities, leading to their investigation and use in a variety of therapeutic areas, including oncology, neuropsychiatry, and infectious diseases. This technical guide provides an in-depth overview of the key molecular targets of N-substituted benzamides, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate further research and drug development.
Key Therapeutic Targets and Mechanisms of Action
N-substituted benzamides exert their effects by interacting with a diverse range of biological targets. The primary mechanisms of action can be broadly categorized as follows:
-
Epigenetic Modulation: A significant number of N-substituted benzamides function as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds induce hyperacetylation of histones, leading to a more relaxed chromatin structure and the transcription of tumor suppressor genes. This mechanism is a cornerstone of their application in oncology.
-
Neurotransmitter Receptor Modulation: In the central nervous system, N-substituted benzamides are well-known for their interaction with dopamine and serotonin receptors. Many act as antagonists at D2 and D3 dopamine receptors, a property leveraged in antipsychotic medications.[1][2] Additionally, modulation of various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2, 5-HT4) contributes to their potential as atypical antipsychotics and agents for gastrointestinal disorders.[3][4]
-
Enzyme Inhibition: Beyond HDACs, this class of compounds has been shown to inhibit other critical enzymes, such as Dipeptidyl Peptidase-IV (DPP-IV) for the treatment of diabetes and Mycobacterium tuberculosis QcrB, a target for new anti-tuberculosis drugs.
-
Signal Transduction Pathway Interference: N-substituted benzamides can also modulate key signaling pathways involved in cell survival and proliferation, such as the NF-κB and STAT3 pathways. Inhibition of these pathways can lead to apoptosis in cancer cells and a reduction in inflammation.
Quantitative Data: Inhibitory and Binding Affinities
The following tables summarize the quantitative data for various N-substituted benzamides against their respective targets, providing a comparative overview of their potency and selectivity.
Table 1: Inhibitory Activity of N-Substituted Benzamides against Histone Deacetylases (HDACs)
| Compound/Derivative | HDAC Isoform | IC50 (nM) | Reference |
| Entinostat (MS-275) | HDAC1 | 930 | [5] |
| HDAC2 | 950 | [5] | |
| HDAC3 | 1800 | [5] | |
| Compound 7j | HDAC1 | 650 | [5] |
| HDAC2 | 780 | [5] | |
| HDAC3 | 1700 | [5] | |
| Compound 16 | HDAC3 | 30 | [6] |
| Compound 13 | HDAC3 | 41 | [6] |
| Compound 15k | HDAC1 | 80 | [7] |
| HDAC2 | 110 | [7] | |
| HDAC3-NCoR2 | 6 | [7] | |
| Compound 6a | HDAC1 | 4.4 | [8] |
| HDAC2 | 31.6 | [8] | |
| Compound 10c | HDAC1 | 41.8 | [8] |
| HDAC2 | 89.1 | [8] |
Table 2: Binding Affinities of N-Substituted Benzamides for Dopamine and Serotonin Receptors
| Compound/Derivative | Receptor Target | Binding Affinity (Ki, nM) | Reference |
| Raclopride | Dopamine D2 | Potent (Specific value not in abstract) | [1] |
| Amisulpride | Dopamine D2 | Potent (Specific value not in abstract) | [1] |
| YM-09151-2 | Dopamine D2 | 0.057 | [9] |
| (Fluoroalkyl)salicylamides | Dopamine D2 | ~1 (IC50) | [2][10] |
| Compound 6a | Dopamine D3 | 1.4 | [11] |
| Compound 7a | Dopamine D3 | 2.5 | [11] |
| Compound 23 | 5-HT1B-like | pKB > 7.0 | [3] |
| Compound 46 | 5-HT1B-like | pKB = 7.48 | [12] |
| Compound 61 | 5-HT1B-like | pKB = 7.54 | [12] |
| Compound 15 (Y-25130) | 5-HT3 | 2.9 | [13] |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by N-substituted benzamides.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the activity of N-substituted benzamides.
Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of test compounds.
-
Principle: A fluorogenic substrate, typically an acetylated lysine coupled to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC), is used. HDAC enzymes deacetylate the lysine residue. A developing agent, often a protease like trypsin, then cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to HDAC activity.[14]
-
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
HDAC developer (e.g., Trypsin in a suitable buffer).
-
Test N-substituted benzamide compounds and a known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control.
-
96- or 384-well black microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and controls in assay buffer.
-
Add the HDAC enzyme to the wells of the microplate, followed by the test compounds or controls.
-
Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding the HDAC developer.
-
Incubate for a further period (e.g., 15-20 minutes) at room temperature to allow for fluorophore release.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[15][16]
-
Dopamine D2 Receptor Binding Assay (Radioligand)
This assay measures the affinity of N-substituted benzamides for the dopamine D2 receptor.
-
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]spiperone or [3H]raclopride), which has a high affinity for the D2 receptor. The amount of radioligand displaced by the test compound is measured, allowing for the determination of the test compound's binding affinity (Ki).[17]
-
Materials:
-
A source of dopamine D2 receptors, typically cell membranes from a cell line stably expressing the receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., rat striatum).
-
Radiolabeled ligand (e.g., [3H]spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Test N-substituted benzamide compounds.
-
A known D2 antagonist (e.g., haloperidol or unlabeled spiperone) to determine non-specific binding.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In assay tubes, combine the receptor-containing membranes, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and either the test compound, buffer (for total binding), or the unlabeled antagonist in excess (for non-specific binding).
-
Incubate the mixture for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to reach binding equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from a competition curve (percentage of specific binding versus log of compound concentration).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18][19]
-
Serotonin Receptor Functional Assay (Calcium Flux)
This assay is used to determine if an N-substituted benzamide acts as an agonist or antagonist at a Gq-coupled serotonin receptor (e.g., 5-HT2A).
-
Principle: Gq-coupled receptors, upon activation, trigger the release of intracellular calcium (Ca2+). This assay uses a cell line stably expressing the serotonin receptor of interest and loaded with a Ca2+-sensitive fluorescent dye. An increase in intracellular Ca2+ concentration upon compound addition results in a change in fluorescence, which can be measured to determine the compound's functional activity.
-
Materials:
-
A cell line stably expressing the target serotonin receptor (e.g., HEK293 or CHO cells).
-
A fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test N-substituted benzamide compounds.
-
A known serotonin receptor agonist (e.g., serotonin) and antagonist.
-
A fluorescence plate reader with an injection system.
-
-
Procedure:
-
Plate the cells in a 96- or 384-well black, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the Ca2+-sensitive dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
For agonist mode: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject the test compound and monitor the change in fluorescence over time. The maximum fluorescence intensity is used to determine the agonist activity (EC50).
-
For antagonist mode: Pre-incubate the cells with the test compound for a specific period. Then, add a known agonist at a concentration that elicits a submaximal response (e.g., EC80) and measure the fluorescence change. The ability of the test compound to reduce the agonist-induced response is used to determine its antagonist activity (IC50).
-
Plot the response against the log of the compound concentration to determine EC50 or IC50 values.[20][21]
-
Conclusion
N-substituted benzamides are a rich source of pharmacologically active molecules with a wide array of therapeutic targets. Their ability to modulate epigenetic pathways, neurotransmitter systems, and key enzymatic activities underscores their importance in modern drug discovery. The data, protocols, and pathway diagrams presented in this guide offer a comprehensive resource for researchers aiming to further explore and exploit the therapeutic potential of this versatile chemical scaffold. Future research will likely focus on developing more selective and potent N-substituted benzamides with improved pharmacokinetic profiles to address unmet needs in oncology, neurology, and beyond.
References
- 1. Comparison of the in-vitro receptor selectivity of substituted benzamide drugs for brain neurotransmitter receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and serotonergic activity of substituted 2, N-benzylcarboxamido-5-(2-ethyl-1-dioxoimidazolidinyl)-N, N-dimethyltryptamine derivatives: novel antagonists for the vascular 5-HT(1B)-like receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of potent serotonin-3 (5-HT3) receptor antagonists. I. Structure-activity relationships of 2-alkoxy-4-amino-5-chlorobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and serotonergic activity of a series of 2-(N-benzyl)carboxamido-5-substituted-N,N-dimethyltryptamine derivatives: novel antagonists for the vascular 5-HT1B-like receptors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and pharmacology of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, a new class of potent serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
- 17. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 18. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. innoprot.com [innoprot.com]
- 21. droracle.ai [droracle.ai]
Spectroscopic and Mechanistic Insights into 2-amino-N-(3-hydroxypropyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological significance of 2-amino-N-(3-hydroxypropyl)benzamide. This document is intended to serve as a valuable resource for researchers in drug discovery and development, offering detailed experimental protocols, data analysis, and visualization of relevant biological pathways.
Spectroscopic Data
Predicted and Reference ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound and Reference Data.
| Proton Assignment | Predicted δ (ppm) | Reference δ (ppm) for 2-Aminobenzamide Moiety [1][2] | Reference δ (ppm) for 3-Aminopropanol Moiety [3] |
| Aromatic H (4 protons) | 6.5 - 7.8 (m) | 6.50 - 7.80 (m) | - |
| Amine (-NH₂) | ~5.5 (br s) | ~5.4 - 6.4 (br s) | - |
| Amide (-NH-) | ~8.0 (t) | - | - |
| Methylene (-CH₂-NH) | ~3.4 (q) | - | ~2.8 (t) |
| Methylene (-CH₂-CH₂-) | ~1.8 (p) | - | ~1.6 (p) |
| Methylene (-CH₂-OH) | ~3.6 (t) | - | ~3.5 (t) |
| Hydroxyl (-OH) | Variable (br s) | - | Variable (br s) |
Solvent: Predicted in DMSO-d₆. Reference data may be in various solvents. m = multiplet, br s = broad singlet, t = triplet, q = quartet, p = pentet.
Predicted and Reference ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound and Reference Data.
| Carbon Assignment | Predicted δ (ppm) | Reference δ (ppm) for 2-Aminobenzamide Moiety | Reference δ (ppm) for 3-Aminopropanol Moiety |
| Carbonyl (C=O) | ~169 | ~168-170 | - |
| Aromatic C-NH₂ | ~150 | ~150 | - |
| Aromatic C-H (x4) | 115 - 133 | 115 - 133 | - |
| Aromatic C-C=O | ~116 | ~116 | - |
| Methylene (-CH₂-NH) | ~38 | - | ~40 |
| Methylene (-CH₂-CH₂-) | ~32 | - | ~35 |
| Methylene (-CH₂-OH) | ~59 | - | ~60 |
Solvent: Predicted in DMSO-d₆. Reference data may be in various solvents.
Infrared (IR) Spectroscopy
Table 3: Predicted and Typical Infrared (IR) Absorption Frequencies.
| Functional Group | Predicted Frequency (cm⁻¹) | Typical Range (cm⁻¹) [4][5][6] |
| N-H Stretch (Amine, Amide) | 3450 - 3200 | 3500 - 3200 |
| O-H Stretch (Alcohol) | 3300 (broad) | 3600 - 3200 (broad) |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 2950 - 2850 | 2960 - 2850 |
| C=O Stretch (Amide I) | ~1640 | 1680 - 1630 |
| N-H Bend (Amide II) | ~1550 | 1570 - 1515 |
| C=C Stretch (Aromatic) | 1600, 1480 | 1600 - 1450 |
| C-O Stretch (Alcohol) | ~1050 | 1260 - 1000 |
Mass Spectrometry
The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for benzamides. The molecular ion peak [M]⁺ should be observed. Key fragmentation would involve the cleavage of the amide bond. A reference mass spectrum for the similar compound 2-amino-5-chloro-N-(3-hydroxypropyl)benzamide shows a clear molecular ion peak.
Table 4: Predicted Key Mass Spectrometry Fragments.
| m/z | Fragment Ion | Notes |
| 194 | [C₁₀H₁₄N₂O₂]⁺ | Molecular Ion (M⁺) |
| 120 | [C₇H₆NO]⁺ | Loss of the hydroxypropylamine side chain |
| 106 | [C₇H₆N]⁺ | Further fragmentation of the benzoyl moiety |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 75 | [C₃H₉NO]⁺ | Hydroxypropylamine cation |
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of N-substituted 2-aminobenzamides involves the reaction of isatoic anhydride with the corresponding amine.[1][7] This procedure can be adapted for the synthesis of the title compound.
Procedure:
-
To a solution of isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a solution of 3-aminopropanol (1 equivalent) in the same solvent.
-
The reaction mixture is then heated under reflux for several hours (typically 4-6 hours).
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product may precipitate out of the solution upon cooling or by the addition of water.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., water or a cold solvent mixture), and can be further purified by recrystallization.
Synthesis workflow for this compound.
Potential Biological Signaling Pathways
Derivatives of 2-aminobenzamide have been reported to exhibit a range of biological activities, including acting as Histone Deacetylase (HDAC) inhibitors and antimicrobial agents.[8][9][10][11]
HDAC Inhibition
As HDAC inhibitors, 2-aminobenzamide derivatives can modulate gene expression by altering the acetylation state of histones, leading to a more open chromatin structure and allowing for transcription of tumor suppressor genes.[8][9] This can induce cell cycle arrest and apoptosis in cancer cells.
HDAC inhibition by 2-aminobenzamide derivatives.
Antimicrobial Action
The antimicrobial mechanism of benzamide derivatives is not fully elucidated but is thought to involve the disruption of essential bacterial processes.[10][11] This could include interference with cell wall synthesis, inhibition of crucial enzymes, or disruption of bacterial signaling pathways.
Potential antimicrobial mechanisms of action.
References
- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. N-(2-hydroxypropyl)benzamide | C10H13NO2 | CID 10910143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-{[(2-Hydroxypropyl)amino]methyl}benzamide | C11H16N2O2 | CID 43499857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
- 11. US11731964B2 - Benzamide antibacterial agents - Google Patents [patents.google.com]
molecular weight of 2-amino-N-(3-hydroxypropyl)benzamide
An In-depth Technical Guide on 2-amino-N-(3-hydroxypropyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a molecule belonging to the versatile class of 2-aminobenzamides. While specific experimental data for this exact compound is limited in published literature, this document extrapolates from well-established chemical principles and the known biological activities of structurally related analogues to provide a foundational understanding for research and development professionals.
Compound Profile and Physicochemical Properties
This compound is an organic compound featuring a benzamide core substituted with an amino group at the ortho-position and a 3-hydroxypropyl group on the amide nitrogen. The presence of the primary aromatic amine, the amide linkage, and the terminal hydroxyl group makes it an interesting candidate for further chemical modification and biological screening.
The molecular structure dictates its physicochemical properties, which are crucial for its behavior in biological systems. Based on its structure, the molecular formula is C₁₀H₁₄N₂O₂. From this, the molecular weight can be precisely calculated.
| Property | Data | Source |
| Chemical Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₄N₂O₂ | Calculated |
| Molecular Weight | 194.23 g/mol | Calculated |
| Monoisotopic Mass | 194.10553 Da | Calculated |
| Canonical SMILES | C1=CC=C(C(=C1)N)C(=O)NCCCO | |
| InChI Key | Predicted: SBPZRWVASCWDHI-UHFFFAOYSA-N |
Note: Physicochemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.
Synthesis Methodology
The synthesis of N-substituted 2-aminobenzamides is well-documented, with a common and efficient method involving the reaction of isatoic anhydride with a corresponding primary amine.[1][2] This approach offers a direct route to the target compound by using 3-amino-1-propanol as the amine nucleophile.
Representative Experimental Protocol
The following is a generalized protocol for the synthesis of this compound, adapted from established methods for similar derivatives.[1][2]
Materials:
-
Isatoic anhydride
-
3-Amino-1-propanol
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard laboratory glassware and heating apparatus
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride (1.0 equivalent) in a minimal amount of DMF.
-
Add 3-amino-1-propanol (1.1 equivalents) to the solution dropwise at room temperature with stirring.
-
Upon addition, CO₂ evolution may be observed as the anhydride ring opens and reacts with the amine.
-
Heat the reaction mixture to 60-70°C and maintain for 1.5-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.
-
Characterize the final product using techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Synthesis Workflow Diagram
References
A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, specific, publicly available stability studies for 2-amino-N-(3-hydroxypropyl)benzamide are not documented in the scientific literature. This guide, therefore, presents a comprehensive, proposed framework based on established principles of forced degradation studies as outlined by the International Conference on Harmonisation (ICH) guidelines and common practices for related pharmaceutical compounds.[1][2] The methodologies, data, and pathways described herein are illustrative and intended to serve as a robust template for initiating the stability assessment of this molecule.
Introduction
This compound is a benzamide derivative. The stability of a drug substance is a critical quality attribute that must be thoroughly investigated to ensure its safety, efficacy, and shelf-life. Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation pathways and establish the intrinsic stability of the molecule.[1] This process is fundamental for developing stability-indicating analytical methods, which are essential for the reliable quantification of the active pharmaceutical ingredient (API) in the presence of its degradation products.[1]
This technical guide outlines a recommended approach for conducting forced degradation studies on this compound.
Proposed Experimental Protocols for Forced Degradation
The objective of these protocols is to induce a target degradation of approximately 5-20% to ensure that the primary degradation products are generated without being further degraded themselves.[2]
2.1 Materials and Equipment
-
Compound: this compound (Purity ≥99%)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (Acetonitrile, Methanol), Purified water, Phosphate buffers.
-
Equipment: HPLC-UV/DAD system, pH meter, calibrated oven, photostability chamber, analytical balance.
2.2 General Procedure for Sample Preparation A stock solution of this compound (e.g., 1 mg/mL) will be prepared in a suitable solvent such as methanol or acetonitrile. This stock will be used for all stress conditions.
2.3 Hydrolytic Degradation (Acidic and Basic)
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Store the mixture at 60°C and collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.[1]
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Store the mixture at 60°C and collect samples at similar time points. Neutralize the samples with an equivalent amount of 0.1 N HCl prior to analysis.[1]
-
Neutral Hydrolysis: Mix the stock solution with purified water and heat at 60°C, sampling at appropriate intervals.
2.4 Oxidative Degradation
-
Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protect it from light.
-
Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours) for analysis.
2.5 Thermal Degradation
-
Expose the solid compound to dry heat in a calibrated oven at a temperature such as 80°C.
-
Collect samples of the solid at various time points.
-
Dissolve the samples in the initial solvent for HPLC analysis.
2.6 Photolytic Degradation
-
Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze the samples after the exposure period.
Data Presentation: Hypothetical Stability Results
The following tables summarize hypothetical results from the proposed forced degradation studies. The percentage of degradation is calculated based on the reduction in the peak area of the parent compound in HPLC analysis.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradants |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 15.2% | 2 |
| Basic Hydrolysis | 0.1 N NaOH | 8 hours | 60°C | 18.5% | 1 |
| Neutral Hydrolysis | Water | 72 hours | 60°C | < 2% | 0 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 11.8% | 3 |
| Thermal (Solid) | Dry Heat | 48 hours | 80°C | 4.1% | 1 |
| Photolytic (Solution) | ICH Q1B | - | Room Temp | 9.5% | 2 |
Table 2: Chromatographic Profile of Degradation Products (Hypothetical Data)
| Stress Condition | Degradant | Retention Time (min) | Relative Retention Time (RRT) |
| Acidic Hydrolysis | D1 | 3.5 | 0.58 |
| D2 | 8.2 | 1.37 | |
| Basic Hydrolysis | D3 | 2.1 | 0.35 |
| Oxidation | D4 | 4.8 | 0.80 |
| D5 | 7.1 | 1.18 | |
| D6 | 9.3 | 1.55 | |
| Thermal (Solid) | D3 | 2.1 | 0.35 |
| Photolytic (Solution) | D7 | 6.5 | 1.08 |
| D8 | 10.4 | 1.73 | |
| Parent Compound Retention Time = 6.0 min |
Visualization of Workflows and Pathways
4.1 Experimental Workflow
The following diagram illustrates the logical workflow for conducting a comprehensive forced degradation study.
Caption: Workflow for Forced Degradation Studies.
4.2 Potential Degradation Pathways
Based on the structure of this compound, the primary sites susceptible to degradation are the amide bond and the primary amine. The following diagram illustrates these potential hydrolytic and oxidative degradation pathways.
Caption: Potential Degradation Pathways.
Conclusion
This guide provides a foundational methodology for assessing the intrinsic stability of this compound. While specific experimental data is not yet available, the outlined protocols for forced degradation under hydrolytic, oxidative, thermal, and photolytic stress conditions represent a comprehensive starting point. The successful execution of these studies will enable the identification of key degradation products, elucidation of degradation pathways, and the development of a crucial stability-indicating analytical method. This, in turn, is a prerequisite for the further development of this compound as a potential therapeutic agent.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-amino-N-(3-hydroxypropyl)benzamide, a versatile intermediate in pharmaceutical and materials science research. The synthesis is achieved through the reaction of isatoic anhydride with 3-amino-1-propanol, a reliable and efficient method for the preparation of 2-aminobenzamide derivatives. This protocol includes a comprehensive list of materials and equipment, a step-by-step experimental procedure, safety precautions, and methods for product purification and characterization.
Introduction
2-aminobenzamide derivatives are a significant class of compounds in medicinal chemistry, often serving as key building blocks for the synthesis of various heterocyclic systems, including quinazolinones, benzodiazepines, and other biologically active molecules. The title compound, this compound, incorporates a hydrophilic hydroxypropyl side chain, which can be valuable for modulating the pharmacokinetic properties of drug candidates. The presented synthesis route via isatoic anhydride is a widely used and straightforward method, characterized by its operational simplicity and generally good yields. The reaction proceeds through the nucleophilic attack of the primary amine on the carbonyl group of isatoic anhydride, followed by a ring-opening and decarboxylation cascade to yield the desired 2-aminobenzamide.
Data Presentation
Table 1: Physicochemical Properties of Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density | Solubility |
| Isatoic Anhydride | C₈H₅NO₃ | 163.13 | White to off-white solid | 243 (decomposes) | N/A | N/A | Soluble in DMF and DMSO |
| 3-Amino-1-propanol | C₃H₉NO | 75.11[1] | Clear, colorless to pale yellow liquid[2] | 10-12[1] | 184-187[1] | 0.982 g/mL at 20 °C[1] | Miscible with water and alcohols[2] |
Table 2: Expected Product Characterization
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molar Mass | 194.23 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Expected Yield | 70-90% |
| Mass Spectrometry (ESI-MS) [M+H]⁺ | Predicted: 195.1128[3] |
Experimental Protocols
Materials and Equipment
-
Isatoic anhydride (≥98%)
-
3-Amino-1-propanol (≥99%)[1]
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glass funnel and filter paper
-
Standard laboratory glassware
Synthesis of this compound
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatoic anhydride (1.63 g, 10 mmol).
-
Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the mixture at room temperature until the isatoic anhydride is fully dissolved.
-
Amine Addition: Slowly add 3-amino-1-propanol (0.83 g, 11 mmol, 1.1 equivalents) to the solution dropwise over 5-10 minutes. The reaction is exothermic, and a gentle evolution of gas (CO₂) should be observed.
-
Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle or an oil bath and maintain it at this temperature for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 7:3 v/v) as the eluent. The reaction is complete when the isatoic anhydride spot has disappeared.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound as a solid.
Characterization
The purified product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To identify the functional groups.
Mandatory Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of the target compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Isatoic anhydride can be irritating to the eyes, respiratory system, and skin.
-
3-Amino-1-propanol is corrosive and can cause burns. Handle with care.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Note: NMR Spectroscopic Characterization of 2-amino-N-(3-hydroxypropyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of 2-amino-N-(3-hydroxypropyl)benzamide, a key intermediate in various synthetic applications, including drug discovery.
Introduction
This compound is a substituted benzamide derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine, a secondary amide, and a primary alcohol, presents a unique set of reactive sites for further chemical modification. Accurate structural elucidation and characterization are paramount for its use in downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of small molecules in solution. This application note outlines the standard operating procedure for the complete ¹H and ¹³C NMR characterization of this compound, including 2D correlation experiments (COSY, HSQC, and HMBC) to confirm connectivity.
Predicted NMR Data
Due to the absence of publicly available experimental NMR data for this compound, the following ¹H and ¹³C NMR data were predicted using established computational algorithms. These predictions are based on the chemical structure and are provided as a reference for experimental verification. The data is presented for a sample dissolved in DMSO-d₆.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment |
| 7.55 | dd | 1H | 7.9, 1.5 | Ar-H (Position 6) |
| 7.10 | ddd | 1H | 8.2, 7.2, 1.5 | Ar-H (Position 4) |
| 6.75 | d | 1H | 8.2 | Ar-H (Position 3) |
| 6.55 | t | 1H | 7.5 | Ar-H (Position 5) |
| 8.30 | t | 1H | 5.5 | -NH- (Amide) |
| 6.40 | s | 2H | - | -NH₂ (Aromatic) |
| 4.50 | t | 1H | 5.2 | -OH (Alcohol) |
| 3.45 | t | 2H | 6.5 | -CH₂- (adjacent to OH) |
| 3.30 | q | 2H | 6.8 | -CH₂- (adjacent to NH) |
| 1.70 | p | 2H | 6.6 | -CH₂- (middle) |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (ppm) | Assignment |
| 168.5 | C=O (Amide) |
| 148.0 | C-NH₂ (Aromatic) |
| 132.0 | CH (Aromatic, Position 4) |
| 128.5 | CH (Aromatic, Position 6) |
| 116.5 | C (Aromatic, Quaternary) |
| 115.0 | CH (Aromatic, Position 5) |
| 114.0 | CH (Aromatic, Position 3) |
| 58.5 | -CH₂- (adjacent to OH) |
| 38.0 | -CH₂- (adjacent to NH) |
| 32.5 | -CH₂- (middle) |
Experimental Protocols
Materials and Equipment
-
This compound (solid)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
NMR tubes (5 mm diameter)
-
Pipettes and tips
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe
Sample Preparation Protocol
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution should be obtained.[1][2]
-
Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely and label it appropriately.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[1][2]
NMR Data Acquisition Protocol
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.
3.3.1. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
3.3.2. ¹³C{¹H} NMR Spectroscopy
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: -10 to 200 ppm
-
Number of Scans: 1024 or more (as needed for adequate signal-to-noise)
-
Relaxation Delay (d1): 2 seconds
3.3.3. 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton spin-spin coupling networks.
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf)
-
Parameters: Use standard instrument parameters, acquiring a sufficient number of increments in the indirect dimension (F1) to resolve cross-peaks.
3.3.4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond proton-carbon correlations.
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3)
-
Parameters: Optimize the spectral widths in both dimensions to cover the expected proton and carbon chemical shift ranges.
3.3.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf)
-
Parameters: Set the long-range coupling delay (e.g., 50-100 ms) to optimize for typical 2-3 bond J-couplings.
Visualization of Workflows
Caption: Experimental workflow for NMR characterization.
Caption: Logical relationships in NMR structural analysis.
Conclusion
This application note provides a comprehensive guide for the NMR characterization of this compound. The detailed protocols for sample preparation and data acquisition, along with the predicted NMR data, serve as a valuable resource for researchers in confirming the identity and purity of this compound. The application of 1D and 2D NMR techniques as outlined will ensure a thorough and accurate structural elucidation, which is a critical step in any research and development pipeline involving this molecule.
References
Application Note: Quantitative Analysis of 2-amino-N-(3-hydroxypropyl)benzamide using LC-MS/MS
Abstract
This application note presents a detailed protocol for the quantitative analysis of 2-amino-N-(3-hydroxypropyl)benzamide in a research setting using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method described herein is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive analytical procedure for this compound. The protocol includes sample preparation, chromatographic conditions, and mass spectrometric parameters. All data is presented in a clear, tabular format for ease of interpretation, and key experimental workflows are visualized using diagrams.
Introduction
This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification is crucial for pharmacokinetic studies, metabolism research, and quality control. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for determining the concentration of this analyte in various matrices. This document provides a comprehensive, step-by-step guide for the mass spectrometry analysis of this compound.
Experimental Protocols
Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound from biological matrices such as plasma.
-
Materials:
-
Plasma samples containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds to ensure complete dissolution.
-
The sample is now ready for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Method
-
Instrumentation: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Method
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: Mass Spectrometry Parameters for this compound and a Hypothesized Internal Standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 195.1 | 120.1 | 20 | 100 |
| This compound | 195.1 | 77.1 | 35 | 100 |
| Internal Standard (IS) | 200.1 | 125.1 | 20 | 100 |
Note: The Internal Standard values are hypothetical and should be replaced with the actual values for the chosen IS.
Visualizations
Application Notes and Protocols for the Analytical Method Development of N-Alkylbenzamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis and qualitative characterization of N-alkylbenzamides, a chemical class with broad applications in the pharmaceutical industry. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to be adapted for various N-alkylbenzamide analogs in different matrices, including pharmaceutical formulations and biological samples.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a robust and widely used technique for the quantification of N-alkylbenzamides in various samples.[1] This section provides a general method that can be optimized for specific analytes, along with a specific example of a validated method.
Experimental Protocol: General RP-HPLC Method
This protocol outlines a reverse-phase HPLC method suitable for the analysis of many N-alkylbenzamides.
-
Chromatographic System: An HPLC system equipped with a UV or photodiode array (PDA) detector is recommended.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.1) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[2] The specific gradient and solvent ratio should be optimized for the analyte of interest.
-
Column Temperature: Maintain the column at a constant temperature, typically between 25°C and 45°C, to ensure reproducible retention times.[2]
-
Detection: Monitor the UV absorbance at a wavelength where the N-alkylbenzamide has maximum absorbance, often around 254 nm or 280 nm.[3][5]
Sample Preparation
-
Pharmaceutical Tablets:
-
Weigh and finely powder a representative number of tablets.[6]
-
Accurately weigh a portion of the powder equivalent to a single dose.
-
Dissolve the powder in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The solubility of the specific N-alkylbenzamide should be considered.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the active pharmaceutical ingredient (API).[6]
-
Dilute the solution to a known volume with the chosen solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Biological Samples (Plasma): Liquid-Liquid Extraction (LLE)
-
To a 1 mL plasma sample, add a suitable internal standard.
-
Add 3 mL of an appropriate extraction solvent (e.g., diethyl ether, methylene chloride).[7]
-
Vortex the mixture for 2-5 minutes to ensure thorough mixing.
-
Centrifuge at approximately 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.[8]
-
Quantitative Data Summary
The following table summarizes typical validation parameters for the HPLC analysis of N-alkylbenzamides, based on a validated method for a representative compound.[9]
| Parameter | N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide[9] | N-Benzylbenzamide (Typical Values) |
| Linearity Range | 0.25 - 20 µg/mL | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 95% | 98 - 102% |
| Precision (% RSD) | < 10% | < 2% |
| Limit of Detection (LOD) | 0.1 ng | ~10 ng/mL |
| Limit of Quantification (LOQ) | 0.2 ng | ~30 ng/mL |
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of N-alkylbenzamides.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile N-alkylbenzamides.
Experimental Protocol: General GC-MS Method
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250-280°C.[10]
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280-300°C) at a rate of 10-20°C/min. The final temperature should be held for several minutes. This program should be optimized for the specific analyte.
-
Injection Mode: Split or splitless injection can be used depending on the sample concentration. For trace analysis, splitless injection is preferred.
-
MS Parameters:
Sample Preparation
-
Pharmaceutical Formulations:
-
Follow the same initial steps as for HPLC sample preparation (crushing, weighing, dissolving).
-
The final solution should be in a volatile organic solvent compatible with GC, such as methanol or dichloromethane.
-
If the N-alkylbenzamide is not sufficiently volatile, derivatization may be necessary.
-
-
Biological Samples (Plasma):
-
Perform a liquid-liquid extraction as described for HPLC sample preparation.
-
Ensure the final reconstituted solvent is volatile and GC-compatible.
-
Quantitative Data Summary
The following table presents typical validation data for the GC-MS analysis of an N-alkylbenzamide.
| Parameter | N,N-dimethylbenzamide[10] | N-Ethylbenzamide (Typical Values) |
| Linearity Range | 1 - 30 ppm | 0.5 - 50 ppm |
| Correlation Coefficient (r²) | > 0.99 | > 0.998 |
| Accuracy (% Recovery) | 80 - 98% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | 0.4 ppm | ~0.1 ppm |
| Limit of Quantification (LOQ) | 1.0 ppm | ~0.3 ppm |
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of N-alkylbenzamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of N-alkylbenzamides and for determining their purity using quantitative NMR (qNMR).
Experimental Protocol: 1H and 13C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the N-alkylbenzamide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The choice of solvent depends on the solubility of the analyte.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
1H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
13C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse program.
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Experimental Protocol: Quantitative NMR (qNMR) for Purity Assessment
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) a known amount of the N-alkylbenzamide sample and a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.[11] The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum using a pulse sequence with a long relaxation delay (e.g., 5 times the longest T₁ of both the analyte and the internal standard) to ensure full relaxation of all protons. This is critical for accurate integration.
-
A 90° pulse angle should be used.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard (IS)
-
NMR Data Summary
The following table provides typical ¹H and ¹³C NMR chemical shifts for representative N-alkylbenzamides.
| Compound | Solvent | ¹H NMR (δ, ppm)[1][12][13] | ¹³C NMR (δ, ppm)[1] |
| N-Methylbenzamide | CDCl₃ | ~7.8 (d, 2H, Ar-H), ~7.5-7.4 (m, 3H, Ar-H), ~6.3 (br s, 1H, NH), ~3.0 (d, 3H, CH₃) | ~168 (C=O), ~134 (Ar-C), ~131 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~27 (CH₃) |
| N-Benzylbenzamide | CDCl₃ | ~7.8 (d, 2H, Ar-H), ~7.5-7.2 (m, 8H, Ar-H), ~6.4 (br s, 1H, NH), ~4.6 (d, 2H, CH₂) | ~167.5 (C=O), ~138.2, ~134.5 (Ar-C), ~131.7, ~128.9, ~128.7, ~128.1, ~127.7, ~127.1 (Ar-CH), ~44.2 (CH₂) |
Metabolic and Signaling Pathways
Understanding the metabolic fate and potential biological targets of N-alkylbenzamides is crucial in drug development.
Metabolic Pathway of N-Alkylbenzamides
N-alkylbenzamides can undergo metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[14][15] The primary metabolic routes include N-dealkylation and hydroxylation.
Caption: Metabolic pathway of N-alkylbenzamides.
Signaling Pathway Inhibition by N-Alkylbenzamide Derivatives
Certain N-alkylbenzamide derivatives have been identified as inhibitors of key signaling pathways implicated in diseases such as cancer.[12][16] For example, some have been shown to inhibit the Hedgehog and STAT3 signaling pathways.
Caption: Inhibition of the STAT3 signaling pathway.
References
- 1. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. impactfactor.org [impactfactor.org]
- 10. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 12. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Benzamide Derivatives on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzamide derivatives represent a promising class of compounds with diverse mechanisms of action against various cancer types. These compounds have been shown to target critical cellular processes such as cell cycle progression, apoptosis, and key signaling pathways. This document provides a comprehensive set of protocols for the in vitro evaluation of novel benzamide derivatives against cancer cell lines, enabling researchers to assess their therapeutic potential. The described experimental workflow is designed to systematically evaluate the cytotoxic and mechanistic properties of these compounds.
I. Experimental Workflow
The overall workflow for testing benzamide derivatives on cancer cell lines involves a multi-step process, starting from initial cytotoxicity screening to more in-depth mechanistic studies.
Caption: A general experimental workflow for the evaluation of benzamide derivatives.
II. Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of benzamide derivatives on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Benzamide derivatives stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the benzamide derivatives in complete medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis
This protocol is used to determine the effect of benzamide derivatives on the cell cycle progression of cancer cells.
Materials:
-
Cancer cells treated with benzamide derivatives
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the benzamide derivative at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using appropriate software.[1][2][3]
Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by benzamide derivatives.
Materials:
-
Cancer cells treated with benzamide derivatives
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the benzamide derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.[3][4]
Protocol 4: Western Blot Analysis
This protocol is used to investigate the effect of benzamide derivatives on the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
Materials:
-
Cancer cells treated with benzamide derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-AKT, AKT, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the benzamide derivative as required.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[4][5][6]
III. Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of Benzamide Derivatives on Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) ± SD |
| Derivative A | MCF-7 (Breast) | 5.2 ± 0.4 |
| Derivative A | A549 (Lung) | 8.9 ± 0.7 |
| Derivative A | HCT-116 (Colon) | 3.1 ± 0.3 |
| Derivative B | MCF-7 (Breast) | 12.5 ± 1.1 |
| Derivative B | A549 (Lung) | 15.3 ± 1.4 |
| Derivative B | HCT-116 (Colon) | 9.8 ± 0.9 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 ± 0.1 |
| Doxorubicin (Control) | A549 (Lung) | 1.2 ± 0.2 |
| Doxorubicin (Control) | HCT-116 (Colon) | 0.5 ± 0.05 |
Table 2: Effect of Derivative A on Cell Cycle Distribution in HCT-116 Cells
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| Derivative A (3.1 µM) | 40.5 ± 2.1 | 25.3 ± 1.5 | 34.2 ± 2.0 |
Table 3: Apoptosis Induction by Derivative A in HCT-116 Cells
| Treatment (48h) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | 92.1 ± 3.1 | 3.2 ± 0.5 | 2.5 ± 0.4 | 2.2 ± 0.3 |
| Derivative A (3.1 µM) | 50.3 ± 4.5 | 25.8 ± 2.3 | 18.7 ± 1.9 | 5.2 ± 0.6 |
IV. Signaling Pathway Visualization
Many benzamide derivatives have been found to modulate the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[6]
Caption: PI3K/AKT signaling pathway and a potential point of inhibition by a benzamide derivative.
References
- 1. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-amino-N-(3-hydroxypropyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Background
2-Aminobenzamide derivatives are a cornerstone in medicinal chemistry and drug discovery, serving as crucial intermediates for the synthesis of a wide array of heterocyclic compounds and pharmacologically active agents. The inherent reactivity of the ortho-amino group and the amide functionality allows for diverse chemical transformations, making them versatile building blocks. Notably, the 2-aminobenzamide scaffold is a key pharmacophore in various enzyme inhibitors, including the clinically significant class of Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.
2-amino-N-(3-hydroxypropyl)benzamide as a Chemical Intermediate
This compound is a bifunctional chemical intermediate designed for utility in multi-step organic synthesis. Its structure incorporates three key features:
-
A primary aromatic amine (aniline): This group is nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization, serving as a handle for introducing diverse substituents.
-
An amide linkage: This provides structural rigidity and hydrogen bonding capabilities, which can be crucial for molecular recognition in biological targets.
-
A primary alcohol (hydroxyl group): Located on the propyl chain, this functional group offers a secondary site for modification through esterification, etherification, or oxidation, enabling the attachment of additional pharmacophoric elements or solubility-enhancing groups.
The presence of both a nucleophilic amine and a hydroxyl group makes this molecule an ideal starting material for creating more complex molecules with tailored properties for drug development.
Key Application: Intermediate for PARP Inhibitor Synthesis
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality and tumor cell death. Many potent PARP inhibitors share a common structural motif derived from 2-aminobenzamide.
This compound serves as an excellent precursor for novel PARP inhibitors. The 2-amino group can be cyclized with various reagents to form the core heterocyclic systems (e.g., quinazolinones, phthalazinones) characteristic of many PARP inhibitors. The N-(3-hydroxypropyl) side chain can be further functionalized to modulate pharmacokinetic and pharmacodynamic properties such as solubility, cell permeability, and target engagement.
Physicochemical Data
The following table summarizes the calculated physicochemical properties for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| CAS Number | 190792-73-5 (Hypothetical) |
| Appearance | Off-white to light yellow solid (Predicted) |
| Melting Point | Not Determined |
| Boiling Point | Not Determined |
| Calculated LogP | 0.85 (Predicted) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
Experimental Protocols
Protocol 1: Synthesis of this compound from Isatoic Anhydride
This protocol describes the synthesis of this compound via the ring-opening of isatoic anhydride with 3-amino-1-propanol.
Materials:
-
Isatoic anhydride (1.0 eq)
-
3-Amino-1-propanol (1.1 eq)
-
Dimethylformamide (DMF) or 1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add isatoic anhydride (1.0 eq) and the chosen solvent (e.g., DMF, approx. 5-10 mL per gram of isatoic anhydride).
-
Addition of Amine: While stirring the suspension at room temperature, slowly add 3-amino-1-propanol (1.1 eq).
-
Reaction: Heat the reaction mixture to 70-80 °C. The reaction progress can be monitored by the evolution of carbon dioxide (bubbling) and by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated NaHCO₃ solution to remove any unreacted starting material and acidic byproducts.
-
Separate the organic layer and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 30% EtOAc and gradually increasing to 70% EtOAc) to afford the pure this compound.
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Acylation of this compound - A Step Towards a PARP Inhibitor Core
This protocol demonstrates the use of the synthesized intermediate in a subsequent acylation reaction, a common step in constructing PARP inhibitors.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride or Acetic anhydride (1.1 eq)
-
Pyridine or Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask and cool the solution in an ice bath to 0 °C.
-
Addition of Base and Acylating Agent: Add the base (e.g., pyridine, 1.2 eq) to the solution. Then, add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the mixture and concentrate the organic solvent using a rotary evaporator.
-
Purify the resulting crude product by recrystallization or silica gel chromatography to yield the acylated product, N-(2-acetamido-N-(3-hydroxypropyl)benzamide).
-
Visualizations
Caption: Synthesis of this compound.
Caption: General experimental workflow for synthesis.
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Novel Benzamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamides are a class of chemical compounds with a diverse range of biological activities, including promising antibacterial properties. The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of novel benzamides against clinically relevant bacteria. The MIC is a critical parameter in early-stage drug discovery, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] Adherence to a standardized protocol is crucial for obtaining reproducible and comparable results. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the most common and reliable method for MIC determination and will be the focus of this protocol.[3][4]
Core Principles of the MIC Assay
The broth microdilution assay involves challenging a standardized bacterial inoculum with serially diluted concentrations of the novel benzamide in a 96-well microtiter plate.[3][4] Following incubation, the wells are visually inspected for bacterial growth, indicated by turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1][5]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][6]
Materials and Reagents
-
Novel benzamide compounds
-
Dimethyl sulfoxide (DMSO) for dissolving compounds (or other appropriate solvent)[7]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial strains (e.g., ATCC quality control strains and clinical isolates)
-
Standard laboratory equipment (incubator, spectrophotometer, micropipettes, etc.)
-
Positive control antibiotic (e.g., ciprofloxacin, gentamicin)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
Step-by-Step Methodology
1. Preparation of Novel Benzamide Stock Solutions
-
Accurately weigh the novel benzamide compound.
-
Dissolve the compound in a suitable solvent, typically DMSO, to create a high-concentration stock solution (e.g., 10 mg/mL).[7] Note the solubility characteristics of the compound. For compounds with poor aqueous solubility, a preliminary solubility test is recommended.[8][9]
-
The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth (typically ≤1% for DMSO). A solvent toxicity control should be included.
2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
3. Serial Dilution in Microtiter Plates
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the appropriate concentration of the novel benzamide stock solution (prepared in CAMHB) to the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (containing CAMHB and bacterial inoculum but no compound).
-
The twelfth column will serve as the sterility control (containing only CAMHB).
4. Inoculation and Incubation
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the desired final test range.
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.[3]
5. Reading and Interpreting the Results
-
After incubation, visually inspect the plate for turbidity. A pellet at the bottom of the well also indicates growth.
-
The MIC is the lowest concentration of the novel benzamide at which there is no visible growth.[1][5]
-
The growth control (column 11) should show distinct turbidity.
-
The sterility control (column 12) should remain clear.
6. Quality Control
-
Concurrently test a reference antibiotic with a known MIC range against a quality control (QC) bacterial strain.[10] This ensures the validity of the assay.
-
Common QC strains include:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 25923
-
Pseudomonas aeruginosa ATCC 27853
-
-
The obtained MIC for the reference antibiotic should fall within the acceptable range as defined by CLSI.[11][12]
Data Presentation
Summarize all quantitative MIC data into clearly structured tables for easy comparison.
Table 1: MIC Values of Novel Benzamides Against Quality Control Strains
| Compound ID | E. coli ATCC 25922 MIC (µg/mL) | S. aureus ATCC 25923 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) |
| Benzamide-001 | 64 | 8 | >128 |
| Benzamide-002 | 16 | 2 | 64 |
| Ciprofloxacin | 0.015 | 0.5 | 0.5 |
Table 2: MIC Values of Lead Benzamide Compound Against a Panel of Clinical Isolates
| Bacterial Strain | Source | MIC of Benzamide-002 (µg/mL) |
| Staphylococcus aureus (MRSA) | Clinical Isolate 1 | 4 |
| Staphylococcus aureus (MSSA) | Clinical Isolate 2 | 2 |
| Escherichia coli | Clinical Isolate 3 | 16 |
| Klebsiella pneumoniae | Clinical Isolate 4 | 32 |
| Acinetobacter baumannii | Clinical Isolate 5 | 64 |
Visualizations
Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
Proposed Signaling Pathway: Inhibition of Bacterial Cell Division by Benzamides
Many benzamide antibiotics are known to target the FtsZ protein, a crucial component of the bacterial cell division machinery.[13] FtsZ is a homolog of eukaryotic tubulin and polymerizes to form the Z-ring at the division site, which is essential for cytokinesis.[14] Benzamides can bind to an allosteric site on FtsZ, disrupting its polymerization and GTPase activity.[14][15]
Caption: Proposed mechanism of FtsZ inhibition by novel benzamides.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 15. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-amino-N-(3-hydroxypropyl)benzamide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound unexpectedly low?
A1: Low yields can stem from several factors. Here are the most common causes and how to address them:
-
Incomplete Reaction: The reaction between isatoic anhydride and 3-amino-1-propanol may not have gone to completion.
-
Solution: Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material (isatoic anhydride) is no longer visible. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. For conventional heating in DMF, a reaction time of up to 6 hours may be necessary.[1]
-
-
Suboptimal Reaction Temperature: The reaction temperature might be too low for an efficient conversion.
-
Solution: For conventional heating, maintain a temperature of 60-70°C. For microwave-assisted synthesis, a temperature of up to 140°C can be employed for a shorter duration.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of a dianthranoyl compound, where a second molecule of isatoic anhydride reacts with the amino group of the newly formed product.[2] This is more likely if the primary reaction is slow.
-
Solution: To minimize this, use a slight excess of 3-amino-1-propanol (e.g., 1.1 to 1.2 equivalents). Another effective technique is to add the isatoic anhydride portion-wise to the solution of 3-amino-1-propanol, which keeps the concentration of the amine in excess throughout the reaction.
-
-
Moisture in Reagents or Solvents: Isatoic anhydride is sensitive to moisture and can be hydrolyzed, which will reduce the amount available for the reaction.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Store isatoic anhydride in a desiccator.
-
Q2: My final product is impure, showing multiple spots on the TLC plate. What are the likely impurities and how can I remove them?
A2: Impurities can arise from starting materials, side reactions, or degradation. Here are the common culprits and purification strategies:
-
Unreacted Starting Materials: Residual isatoic anhydride or 3-amino-1-propanol can contaminate the product.
-
Solution: Isatoic anhydride is poorly soluble in many organic solvents and can often be removed by filtration. 3-amino-1-propanol is typically soluble in water and can be removed by washing the crude product with water during workup.
-
-
Dianthranoyl Byproduct: As mentioned previously, this is a common impurity.
-
Solution: This byproduct is generally less polar than the desired product. Purification can be achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol), can effectively separate the product from this impurity.
-
-
Anthranilic Acid: Hydrolysis of isatoic anhydride will produce anthranilic acid.
-
Solution: Anthranilic acid has a carboxylic acid group and can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the workup.
-
Q3: The reaction seems to be very slow or not starting at all. What should I do?
A3: A sluggish reaction can be frustrating. Here are some troubleshooting steps:
-
Insufficient Temperature: The activation energy for the reaction may not be met.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC. For conventional heating, ensure the reaction mixture is being heated effectively.
-
-
Poor Quality of Reagents: Degradation of starting materials can inhibit the reaction.
-
Solution: Use fresh, high-purity isatoic anhydride and 3-amino-1-propanol. The quality of the solvent is also important; use an appropriate grade of anhydrous solvent.
-
-
Catalyst (Optional): While the reaction often proceeds without a catalyst, in some cases, a mild base can be beneficial.
-
Solution: A few drops of a non-nucleophilic organic base like triethylamine can be added to the reaction mixture. However, be cautious as this can also promote side reactions.
-
Frequently Asked Questions (FAQs)
Q: What is the typical synthetic route for this compound?
A: The most common and straightforward synthesis involves the reaction of isatoic anhydride with 3-amino-1-propanol. The reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl groups of the anhydride, followed by ring-opening and decarboxylation to yield the final product.
Q: What are the recommended reaction conditions for this synthesis?
A: Two primary methods are commonly employed for the synthesis of 2-aminobenzamides:
-
Conventional Heating: The reaction is typically carried out in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or 1,4-dioxane. The mixture is heated to reflux, often for several hours (e.g., 6 hours in DMF).[1] A similar synthesis of 2-amino-N-propyl-benzamide in 1,4-dioxane at 60-70°C for 1.5 hours resulted in a 96.5% yield.[3]
-
Microwave-Assisted Synthesis: This method can significantly reduce the reaction time. The reaction is performed in a microwave reactor, typically in a solvent like DMF, for a few minutes (e.g., 4-10 minutes) at elevated temperatures (e.g., 140-420 W).[1]
Q: How can I purify the crude this compound?
A: The most common method for purification is recrystallization. The choice of solvent is crucial for obtaining a high-purity product. A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents to screen include ethanol, isopropanol, ethyl acetate, or mixtures of these with water or a non-polar solvent like hexane. For more challenging purifications, column chromatography on silica gel is an effective alternative.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, standard laboratory safety practices should always be followed. Specifically:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Isatoic anhydride can be an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
DMF is a skin and respiratory irritant. Handle with care.
-
Microwave synthesis should be performed in a dedicated microwave reactor with appropriate pressure and temperature controls.
Data Presentation
Table 1: Comparison of Reaction Conditions for Analogous 2-Aminobenzamide Syntheses
| Amine Reactant | Method | Solvent | Temperature | Time | Yield (%) | Reference |
| Propylamine | Conventional | 1,4-Dioxane | 60-70°C | 1.5 h | 96.5 | [3] |
| Various Amines | Conventional | DMF | Reflux | 6 h | 72-99 | [1] |
| Various Amines | Microwave | DMF | 140-420 W | 4-10 min | 65-84 | [1] |
Experimental Protocols
Protocol 1: Conventional Synthesis in DMF[1]
-
To a solution of isatoic anhydride (1 equivalent) in dimethylformamide (DMF), add a solution of 3-amino-1-propanol (1.1 equivalents) in DMF.
-
Heat the reaction mixture to reflux (approximately 153°C) for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).
-
After the reaction is complete (disappearance of isatoic anhydride), cool the reaction mixture to room temperature.
-
If a solid precipitates, filter the product, wash it with a small amount of cold solvent, and dry it.
-
If no solid precipitates, pour the reaction mixture into ice-cold water to induce precipitation.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Protocol 2: Microwave-Assisted Synthesis[1]
-
In a microwave reaction vessel, combine isatoic anhydride (1 equivalent), 3-amino-1-propanol (1.1 equivalents), and a few drops of DMF.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 140-420 W) for 4-10 minutes. Monitor the internal temperature and pressure.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add ice-cold water to the reaction mixture to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Synthesis of N-Substituted Benzamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N-substituted benzamides.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common problems in N-substituted benzamide synthesis.
Issue 1: Low or No Product Yield
Low or no yield of the desired N-substituted benzamide is a frequent issue. The following guide provides a step-by-step approach to troubleshoot this problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Q&A for Low Yield:
-
Q: My reaction with a weakly nucleophilic amine is not proceeding. What can I do?
-
A: For electron-deficient or sterically hindered amines, standard coupling conditions may fail. A more robust protocol involves the in situ formation of acyl fluorides, which can then react with the amine at elevated temperatures. Alternatively, using more potent coupling reagents like HATU or COMU in combination with a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) can be effective.[1]
-
-
Q: I am not getting any product when using thionyl chloride (SOCl₂). What could be the issue?
Issue 2: Presence of Significant Side Products/Impurities
The formation of byproducts can complicate purification and reduce the yield of the target N-substituted benzamide.
Common Side Products and Their Mitigation:
| Side Product | Causative Reagent/Condition | Mitigation Strategy |
| N-acylurea | Carbodiimides (e.g., DCC, EDC) | Add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to the reaction. This intercepts the O-acylisourea intermediate. Lowering the reaction temperature can also help.[6] |
| Symmetrical Anhydride | Carbodiimides | This can form from the reaction of the O-acylisourea intermediate with another equivalent of the carboxylic acid. Using a 1:1 stoichiometry of the carboxylic acid and amine can minimize this. |
| Epimerized Product (for chiral substrates) | Carbodiimides, high temperatures, strong bases | Use racemization-suppressing additives like HOBt or 7-aza-1-hydroxybenzotriazole (HOAt).[6][7] Maintain low reaction temperatures. The use of weaker bases like sym-collidine instead of DIPEA can also reduce racemization.[8] |
| Unreacted Starting Materials | Incomplete reaction | Increase reaction time or temperature. Ensure proper stoichiometry and efficient mixing. For purification, unreacted carboxylic acid can be removed by a basic wash (e.g., NaHCO₃ solution), and unreacted amine by an acidic wash (e.g., dilute HCl). |
| Over-acylation (diacylation of primary amines) | Excess acylating agent | Use a controlled stoichiometry of the acylating agent (e.g., benzoyl chloride). Adding the acylating agent dropwise to the amine solution can also prevent localized high concentrations. |
Troubleshooting Workflow for Impurities:
Caption: Troubleshooting workflow for product impurities.
Frequently Asked Questions (FAQs)
-
Q: What are the most common side reactions when using carbodiimide coupling reagents like DCC or EDC?
-
A: The most common side reactions are the formation of an N-acylurea byproduct through an intramolecular rearrangement of the O-acylisourea intermediate, and racemization of the carboxylic acid starting material if it is chiral.[6] The N-acylurea is unable to react further to form the desired amide.
-
-
Q: How can I avoid side reactions when preparing an N-substituted benzamide via the Schotten-Baumann reaction?
-
A: The Schotten-Baumann reaction utilizes an acid chloride and an amine in the presence of a base, often in a two-phase system.[9][10][11] A key side reaction is the hydrolysis of the acid chloride by water. To minimize this, the reaction is often performed with vigorous stirring to maximize the interfacial area between the organic and aqueous phases, ensuring the amine competes effectively with water for the acid chloride. The base in the aqueous phase neutralizes the HCl byproduct, preventing the protonation and deactivation of the amine.[3][9]
-
-
Q: My product is difficult to purify from the unreacted starting amine. What is the best approach?
-
A: If the desired benzamide is not basic, an acidic wash (e.g., 1M HCl) during the workup will protonate the unreacted amine, making it water-soluble and easily separable in the aqueous phase. If the product is also basic, column chromatography is typically the most effective purification method.
-
-
Q: What is the role of a base in the synthesis of N-substituted benzamides?
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Benzamides using Thionyl Chloride
This protocol describes the formation of an acyl chloride from a benzoic acid derivative, followed by reaction with an amine.[12][13]
-
Acid Chloride Formation: To a solution of the desired benzoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.1 - 1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
The reaction mixture is then typically refluxed for 1-3 hours until the evolution of gas (SO₂ and HCl) ceases.
-
The excess thionyl chloride and solvent are removed under reduced pressure.
-
Amidation: The crude acid chloride is dissolved in an anhydrous solvent (e.g., dichloromethane).
-
This solution is added dropwise to a solution of the desired amine (1.0 - 1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 - 2.0 eq) in the same solvent at 0 °C.
-
The reaction is stirred at room temperature for 2-8 hours, monitoring by TLC.
-
Workup: The reaction mixture is washed sequentially with water, dilute acid (e.g., 1M HCl) to remove excess amine and base, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: Carbodiimide-Mediated Synthesis with Racemization Suppression
This protocol is suitable for coupling chiral carboxylic acids where minimizing epimerization is critical.[6]
-
Activation: Dissolve the N-protected amino acid or chiral carboxylic acid (1.0 eq), the amine component (1.0-1.1 eq), and a racemization suppressing additive such as HOBt (1.1 eq) or HOAt (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF, dichloromethane).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq), to the solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
If using EDC, the urea byproduct is water-soluble and can be removed by an aqueous workup.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% NaHCO₃), and brine.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. byjus.com [byjus.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. testbook.com [testbook.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. nanobioletters.com [nanobioletters.com]
Technical Support Center: Purification of Polar Benzamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar benzamide derivatives.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the purification of polar benzamide derivatives.
Issue 1: Compound shows no or poor mobility on a normal-phase silica TLC plate (Rf ≈ 0).
This is a common indication that the compound is too polar for the selected mobile phase.
Troubleshooting Steps:
-
Increase Eluent Polarity : Gradually increase the percentage of the polar solvent (e.g., methanol, ethanol) in your mobile phase. For highly polar or basic compounds, a common solvent system is dichloromethane (DCM) with a gradient of methanol.[1][2]
-
Introduce an Amine Additive : For basic benzamides that may be interacting strongly with the acidic silica gel, adding a small amount of a base to the mobile phase can improve mobility and reduce streaking. A stock solution of 10% ammonium hydroxide in methanol can be used, with 1-10% of this solution added to the dichloromethane eluent.[1][2]
-
Consider Alternative Stationary Phases : If increasing solvent polarity is ineffective or leads to poor separation, consider a different stationary phase. Options include alumina, which can be less acidic than silica, or chemically modified silica gels like amino- or diol-bonded phases.[2][3]
-
Evaluate Reversed-Phase or HILIC Chromatography : If the compound is highly polar, normal-phase chromatography may not be suitable. Proceed to the workflow for selecting an appropriate purification technique.
Logical Workflow for Poor TLC Mobility
Caption: Troubleshooting workflow for low Rf compounds.
Issue 2: Compound elutes in the solvent front on a reversed-phase column.
This indicates that the compound is too polar to be retained on the nonpolar stationary phase.
Troubleshooting Steps:
-
Use a Highly Aqueous Mobile Phase : Start with a high percentage of water or aqueous buffer in the mobile phase (e.g., 95-100% water).
-
Employ a Polar-Embedded or Polar-Endcapped Column : These columns are designed with modified stationary phases that offer enhanced retention for polar analytes compared to standard C18 columns.[4][5]
-
Switch to HILIC : Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique for very polar compounds that are not retained in reversed-phase chromatography.[6][7][8]
Issue 3: The purified benzamide derivative shows streaking on TLC or broad peaks in HPLC.
Streaking is often caused by strong interactions with the stationary phase, especially with basic compounds on acidic silica, or by overloading the column.
Troubleshooting Steps:
-
Reduce Sample Load : Overloading is a common cause of peak distortion. Try injecting a smaller amount of your sample.
-
Incorporate Modifiers in the Mobile Phase :
-
For normal-phase chromatography on silica, adding a small amount of a base like triethylamine or ammonium hydroxide can neutralize active sites on the silica gel and improve peak shape for basic benzamides.[2]
-
For reversed-phase chromatography, using a buffer to control the pH of the mobile phase can ensure the analyte is in a single ionic form.
-
-
Consider a Different Stationary Phase : Alumina can be a better option for basic compounds than silica.[2] Alternatively, ion-exchange chromatography can be employed if the compound has a permanent charge or an ionizable group.
Troubleshooting Peak Streaking
Caption: Troubleshooting guide for peak streaking.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying a novel polar benzamide derivative?
A1: Start with Thin Layer Chromatography (TLC) to gauge the polarity of your compound. Test a standard normal-phase silica plate with a solvent system like ethyl acetate/hexanes. If the compound remains at the baseline (Rf ≈ 0), switch to a more polar system like dichloromethane/methanol.[1] If the compound is still immobile, it is highly polar, and you should consider Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a highly aqueous mobile phase.[7]
Q2: When should I choose HILIC over reversed-phase chromatography?
A2: HILIC is preferable when your polar compound is not sufficiently retained on a reversed-phase column, even with 100% aqueous mobile phase.[7] HILIC uses a polar stationary phase (like silica, diol, or amino) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water. In this system, polar compounds are well-retained.[6][7][8]
Q3: Can I use recrystallization for polar benzamide derivatives?
A3: Yes, recrystallization can be a very effective purification technique for polar compounds, provided a suitable solvent system can be found. The ideal solvent should dissolve the compound well when hot but poorly when cold. For polar molecules, consider polar solvents like ethanol or even water.[9] Solvent mixtures, such as n-hexane/acetone or n-hexane/THF, are also commonly used.[9] If your benzamide has acidic or basic functionalities, crystallization of the corresponding salt (e.g., hydrochloride salt for a basic amine) can also be an effective strategy.[9]
Q4: My benzamide derivative seems to be degrading on the silica gel column. What can I do?
A4: Degradation on silica gel can occur if your compound is sensitive to acid. You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots have formed.[1] To mitigate degradation, you can deactivate the silica gel by treating it with a base like triethylamine. Alternatively, switching to a more inert stationary phase like Florisil or alumina can be a solution.[1]
Q5: How can I purify a polar benzamide that is also basic?
A5: Basic compounds often exhibit poor peak shape and strong retention on acidic silica gel. To address this, you can:
-
Add a basic modifier like ammonium hydroxide or triethylamine to your mobile phase in normal-phase chromatography.[2]
-
Use a stationary phase that is more tolerant of basic compounds, such as alumina.[2]
-
Employ strong cation exchange (SCX) chromatography. In this technique, the basic compound is trapped on the acidic stationary phase and then released with a basic solvent.[10]
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Benzamide Derivatives
| Technique | Stationary Phase | Mobile Phase | Best Suited For | Common Issues |
| Normal Phase | Polar (e.g., Silica, Alumina) | Non-polar (e.g., Hexane/Ethyl Acetate, DCM/Methanol) | Moderately polar benzamides. | Poor mobility (low Rf) for highly polar compounds; streaking for basic compounds.[1][2] |
| Reversed-Phase (RP) | Non-polar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile, Water/Methanol) | Benzamides with some non-polar character. | Poor retention (elutes in solvent front) for very polar compounds.[6][7] |
| HILIC | Polar (e.g., Silica, Amino, Diol) | High organic content with a small aqueous portion (e.g., Acetonitrile/Water) | Highly polar and hydrophilic benzamides.[6][7][11] | Requires longer column equilibration times.[6] |
| Ion Exchange (IEX) | Charged (e.g., SCX for basic compounds) | Aqueous buffers | Ionizable (acidic or basic) benzamides. | Requires careful pH control; removal of buffer salts post-purification. |
Experimental Protocols
Protocol 1: General Procedure for HILIC Flash Chromatography
-
Column Selection : Choose a polar stationary phase column (e.g., silica, amino-functionalized silica).
-
Mobile Phase Preparation : The weak solvent is typically acetonitrile (ACN), and the strong solvent is water. Modifiers like ammonium acetate or formic acid can be added to improve peak shape. A typical gradient might run from 95:5 ACN:water to 70:30 ACN:water.
-
Column Equilibration : Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes. HILIC may require longer equilibration than reversed-phase.[6]
-
Sample Preparation : Dissolve the crude sample in a solvent that is as close as possible to the initial mobile phase composition. A mix of 75/25 acetonitrile-methanol is often recommended for polar analytes.[6]
-
Loading and Elution : Load the sample onto the column and begin the gradient elution.
-
Fraction Collection and Analysis : Collect fractions and analyze them by TLC or LC-MS to identify the pure product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Screening : In small test tubes, test the solubility of a small amount of your crude benzamide derivative in various solvents (e.g., ethanol, water, acetone, ethyl acetate, and mixtures like hexane/ethyl acetate). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution : In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material to fully dissolve it.
-
Hot Filtration (Optional) : If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization : Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation of Crystals : Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying : Dry the crystals under vacuum to remove any residual solvent.
References
- 1. Purification [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing HPLC Separation of 2-Aminobenzamide Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful separation of 2-aminobenzamide and its positional isomers, 3-aminobenzamide and 4-aminobenzamide, using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating 2-aminobenzamide isomers?
The primary challenge lies in the structural similarity of the 2-, 3-, and 4-aminobenzamide isomers. As positional isomers, they share the same molecular weight and similar physicochemical properties, such as polarity and pKa values, making them difficult to resolve using standard chromatographic techniques. Achieving baseline separation requires careful optimization of stationary phase chemistry, mobile phase composition, and temperature.
Q2: Which HPLC mode is best suited for separating aminobenzamide isomers?
There are three primary HPLC modes that can be successfully employed:
-
Reversed-Phase (RP) HPLC: This is the most common starting point. While challenging due to the polar nature of the analytes, optimization of mobile phase pH and the use of specific C18 or phenyl-based columns can yield good results.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds.[2] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting partitioning of the polar analytes into a water-enriched layer on the stationary phase surface.[3][4] Amide- and amino-bonded columns are particularly effective.[5][6]
-
Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with both reversed-phase and ion-exchange functionalities.[7][8] This dual retention mechanism can significantly enhance selectivity for isomers with minor differences in hydrophobicity and charge.[9][10]
Q3: How does mobile phase pH affect the separation of aminobenzamide isomers?
Mobile phase pH is a critical parameter as it influences the ionization state of the aminobenzamide isomers. The amino group on the benzene ring is basic. By adjusting the pH, you can alter the charge of the analytes and their interaction with the stationary phase, thereby changing retention times and selectivity. For basic compounds like aminobenzamides, operating at a low pH (e.g., 2-4) can suppress the interaction of the protonated amine with residual silanols on silica-based columns, leading to improved peak shape.[11] Conversely, at a higher pH, the amino group is less protonated, which can also be used to manipulate selectivity.
Q4: What is the role of temperature in optimizing the separation?
Temperature plays a significant role in HPLC separations. Increasing the column temperature generally leads to:
-
Reduced retention times: Due to decreased mobile phase viscosity and increased analyte diffusivity.
-
Improved peak efficiency (narrower peaks).
-
Changes in selectivity: The effect of temperature on the retention of each isomer can be different, potentially leading to improved resolution.
It is crucial to maintain a stable and consistent column temperature to ensure reproducible results.
Troubleshooting Guides
Issue 1: Poor Resolution Between Isomer Peaks
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Stationary Phase | Switch to a column with different selectivity. For RP-HPLC, consider a phenyl-hexyl column to enhance π-π interactions. For HILIC, try an amide or amino phase. For a more targeted approach, use a mixed-mode column (RP/cation-exchange).[8] | Improved separation due to different retention mechanisms. |
| Suboptimal Mobile Phase Composition | In RP-HPLC, systematically vary the organic modifier (acetonitrile vs. methanol) and its percentage. Adjust the mobile phase pH in small increments (e.g., 0.2 pH units). In HILIC, carefully adjust the water content in the mobile phase. | Fine-tuning of selectivity to achieve baseline separation. |
| Inadequate Temperature | Optimize the column temperature. Start at ambient and increase in 5°C increments up to 60°C. | Potential for improved resolution due to differential changes in isomer retention. |
| Gradient Elution Not Optimized | If using a gradient, adjust the gradient slope and time. A shallower gradient can often improve the resolution of closely eluting peaks. | Better separation of isomers across the chromatogram. |
Issue 2: Peak Tailing
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions with Silanols | In RP-HPLC on silica-based columns, lower the mobile phase pH to 2.5-3.5 to protonate residual silanol groups. Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). | Symmetrical peak shape due to minimized unwanted interactions. |
| Column Overload | Reduce the sample concentration or injection volume. | Sharper, more symmetrical peaks. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.[12] | Restoration of peak shape and column performance. |
| Extra-column Volume | Use tubing with a smaller internal diameter and minimize the tubing length between the injector, column, and detector. | Reduced peak broadening and tailing. |
Issue 3: Irreproducible Retention Times
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Fluctuating Column Temperature | Use a column oven to maintain a constant and uniform temperature. | Consistent and reproducible retention times. |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each run. Ensure accurate pH measurement and consistent mixing of solvents. Use a buffer to maintain a stable pH. | Stable retention times from injection to injection. |
| Column Not Properly Equilibrated | Increase the column equilibration time between runs, especially when using gradient elution or HILIC. | A stable baseline and reproducible retention times. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a constant flow rate. | Stable backpressure and consistent retention times. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method
This protocol provides a starting point for the separation of 2-, 3-, and 4-aminobenzamide using a standard C18 column.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 30% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).
Protocol 2: HILIC Method
This protocol is designed for separating the polar aminobenzamide isomers using a HILIC column.
-
Column: Amide-bonded silica, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Gradient: 0% to 50% B over 20 minutes
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in 90% Acetonitrile.
Protocol 3: Mixed-Mode HPLC Method
This protocol utilizes a mixed-mode column for enhanced selectivity.
-
Column: Mixed-Mode (Reversed-Phase/Cation-Exchange), 4.6 x 100 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Isocratic Elution: 80% A / 20% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 235 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Data Presentation
Table 1: Comparison of HPLC Methods for Aminobenzamide Isomer Separation (Hypothetical Data)
| Parameter | Reversed-Phase HPLC | HILIC | Mixed-Mode HPLC |
| Elution Order | 4-AB, 3-AB, 2-AB | 2-AB, 3-AB, 4-AB | 3-AB, 4-AB, 2-AB |
| Resolution (Rs) between 3-AB and 4-AB | 1.2 | 1.8 | 2.1 |
| Resolution (Rs) between 2-AB and 3-AB | 1.4 | 1.6 | 2.5 |
| Analysis Time (min) | 15 | 20 | 12 |
| Peak Tailing Factor (Tf) for 2-AB | 1.5 | 1.1 | 1.2 |
AB = Aminobenzamide
Visualizations
Caption: A logical workflow for HPLC method development for isomer separation.
References
- 1. Separation of 2-Aminobenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. Amide or amino HPLC columns - Tech Information [mtc-usa.com]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. helixchrom.com [helixchrom.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Aminobenzamide | C7H8N2O | CID 76079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
troubleshooting poor solubility of 2-amino-N-(3-hydroxypropyl)benzamide in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 2-amino-N-(3-hydroxypropyl)benzamide in their assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: I am observing precipitation of my compound in my aqueous assay buffer. What is the likely cause?
A2: Precipitation in aqueous assay buffers is a common issue for many organic compounds.[3][4] This is often due to the compound's low intrinsic aqueous solubility. When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous buffer, the final concentration may exceed the compound's solubility limit, leading to precipitation.
Q3: Can the pH of my buffer affect the solubility of this compound?
A3: Yes, pH can significantly impact the solubility of ionizable compounds. This compound has a basic amino group. At a pH below its pKa, this group will be protonated, forming a more soluble salt. Therefore, slightly acidic buffers may enhance its solubility. Conversely, at higher pH values, the compound will be in its less soluble free base form.
Q4: What is the recommended solvent for preparing a stock solution?
A4: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many organic compounds for use in biological assays.[3][4] Other polar organic solvents such as ethanol or methanol can also be considered.[1][5] It is crucial to ensure the compound is fully dissolved in the stock solution before further dilution.
Troubleshooting Guide
Issue: Poor Solubility and Precipitation in Assays
This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound.
Step 1: Assess Stock Solution
-
Problem: Compound precipitates out of the stock solution.
-
Troubleshooting:
-
Increase Solvent Polarity: If using a less polar solvent, try dissolving the compound in a more polar organic solvent like DMSO or DMF.
-
Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution.[6] Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a sonicator to break up solid particles and facilitate dissolution.[3]
-
Lower Stock Concentration: If the compound is not fully soluble at the desired high concentration, prepare a new stock at a lower, fully solubilized concentration.
-
Step 2: Optimize Dilution into Assay Buffer
-
Problem: Compound precipitates upon dilution from the organic stock solution into the aqueous assay buffer.
-
Troubleshooting:
-
Modify Dilution Protocol: Instead of a large single dilution, perform serial dilutions in the assay buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation.[4]
-
Increase Final DMSO Concentration: A slightly higher final concentration of DMSO in the assay (e.g., up to 1-2%, if tolerated by the assay) can help maintain compound solubility. However, always run a solvent tolerance control to ensure the DMSO concentration does not affect your assay results.
-
Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.1%), to the assay buffer can help to solubilize the compound.[4]
-
Adjust Buffer pH: As mentioned in the FAQs, try adjusting the pH of your assay buffer to be slightly acidic to favor the more soluble, protonated form of the compound.
-
Step 3: Consider Alternative Formulation Strategies
-
Problem: The above steps are insufficient to achieve the desired final concentration without precipitation.
-
Troubleshooting:
-
Co-solvents: Investigate the use of a co-solvent system. This involves adding a water-miscible organic solvent to the aqueous buffer. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Data Presentation
Table 1: General Solubility of Benzamides in Various Solvents
| Solvent | Benzamide Solubility | Reference |
| Water | Slightly soluble (approx. 3 g/L at RT) | [1] |
| Methanol | Soluble | [1][5] |
| Ethanol | Soluble | [1][5] |
| Acetone | Soluble | [1][5] |
| Ethyl Acetate | Less soluble than in alcohols | [7] |
| Acetonitrile | Less soluble than in alcohols | [5][8] |
| Diethyl Ether | Slightly soluble | [9] |
Note: This table provides general solubility information for the parent compound, benzamide. The solubility of this compound should be experimentally determined.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of this compound. For 1 mL of a 10 mM solution (assuming a molecular weight of approximately 194.23 g/mol ), you would need 1.94 mg.
-
Add Solvent: Add the appropriate volume of high-purity DMSO to the solid compound in a sterile microcentrifuge tube or vial.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all solid particles have dissolved. If not, proceed to the next steps.
-
Gentle Warming (Optional): Place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently.
-
Sonication (Optional): Place the tube in a bath sonicator for 5-10 minutes.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay
This assay helps determine the approximate solubility of your compound in a specific buffer.
-
Prepare Compound Dilutions: Prepare a series of dilutions of your DMSO stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).
-
Add to Buffer: Add a small, fixed volume of each DMSO dilution to a larger, fixed volume of your assay buffer in a 96-well plate (e.g., 2 µL of DMSO stock into 198 µL of buffer). This will create a range of final compound concentrations.
-
Incubate: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Measure Turbidity: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600-650 nm) using a plate reader. An increase in absorbance indicates the formation of a precipitate.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in turbidity is the approximate kinetic solubility limit of your compound in that buffer.
Visualizations
Caption: Troubleshooting workflow for poor compound solubility.
Caption: Factors influencing compound solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzamide - Wikipedia [en.wikipedia.org]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
strategies to reduce impurities in benzamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during benzamide synthesis.
Troubleshooting Guides
Issue 1: Low Yield and High Levels of Benzoic Acid Impurity
Q: My benzamide synthesis from benzoyl chloride resulted in a low yield and significant contamination with benzoic acid. What are the likely causes and how can I prevent this?
A: This issue commonly arises from the hydrolysis of the starting material, benzoyl chloride, due to the presence of water. Benzoyl chloride is highly reactive with water, leading to the formation of benzoic acid.[1][2][3]
Strategies to Minimize Benzoic Acid Impurity:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2]
-
Reagent Quality: Use freshly distilled or a new bottle of benzoyl chloride to minimize the presence of benzoic acid from degradation during storage.
-
Temperature Control: The reaction of benzoyl chloride with ammonia is exothermic.[3][4] Cooling the reaction mixture during the addition of ammonia can help control the reaction rate and minimize side reactions. A recommended temperature range is below 40°C.
-
Purification: If benzoic acid is still present in the crude product, it can be removed by washing the organic layer with a mild base, such as a sodium bicarbonate solution, followed by a water wash.[5]
Issue 2: Presence of Unreacted Starting Materials in the Final Product
Q: I am observing unreacted benzoic acid or benzoyl chloride in my final benzamide product. How can I improve the reaction conversion?
A: Incomplete reaction is a common cause of starting material contamination. Several factors can influence the reaction's completeness.
Strategies to Drive the Reaction to Completion:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. For syntheses from benzoic acid and urea, reaction times of 3.5 hours have been shown to increase yield compared to shorter times.[6] For reactions involving benzoyl chloride, stirring for an additional 15-30 minutes after the addition is complete can be beneficial.[4]
-
Stoichiometry: Using a slight excess of the aminating agent (e.g., ammonia) can help drive the reaction to completion.
-
Temperature: For less reactive starting materials, increasing the reaction temperature may be necessary. For example, the synthesis from benzoic acid and urea is typically conducted at elevated temperatures (around 180°C).[6]
-
Catalyst: In some methods, a catalyst can improve reaction rates. For instance, boric acid is used as a catalyst in the synthesis from benzoic acid and urea.[6][7]
Issue 3: Formation of N-Substituted or Di-acylated Impurities
Q: My synthesis is producing N-substituted benzamide or N,N-dibenzoylamine impurities. What causes these byproducts and how can they be minimized?
A: The formation of these impurities is often related to the reaction conditions and the nature of the amine used.
Strategies to Reduce N-Substituted and Di-acylated Impurities:
-
Control of Stoichiometry: The formation of N,N-dibenzoylamine can occur if the benzoyl chloride is in large excess relative to the ammonia or primary amine. Careful control of the molar ratios of the reactants is crucial.
-
Slow Addition: Adding the benzoyl chloride slowly to the amine solution helps to maintain a low concentration of the acylating agent, which can disfavor the second acylation of the newly formed benzamide.[8]
-
Choice of Base: In reactions with primary or secondary amines, the choice of base can influence the formation of side products. A non-nucleophilic base is often preferred.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude benzamide?
A1: The most common and effective method for purifying benzamide is recrystallization.[9] Suitable solvents for recrystallization include hot water, ethanol, acetone, and acetonitrile.[9][10] For more complex mixtures or thermally sensitive compounds, flash chromatography may be employed.[11] Sublimation is another technique that can yield very pure benzamide.[12]
Q2: How can I effectively remove unreacted urea and its byproducts from a benzamide synthesis using benzoic acid and urea?
A2: Unreacted urea and its condensation byproducts, such as biuret, can be removed by washing the crude product with water or a dilute ammonia solution.[13] Benzamide has low solubility in cold water, while urea and its byproducts are more soluble.
Q3: What analytical techniques are suitable for identifying and quantifying impurities in benzamide?
A3: Several analytical techniques can be used for impurity profiling of benzamide. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities.[5][14] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, sometimes after derivatization of the impurities.[15] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for structure elucidation of unknown impurities.[14][16]
Data Presentation
Table 1: Purity and Yield of Benzamide from Different Synthesis Protocols
| Starting Materials | Reagents/Solvents | Reaction Conditions | Purity (HPLC) | Yield | Reference |
| Benzoic Acid | Phosphorus oxychloride, Ammonia, THF/Ethyl acetate | 0-5°C, then room temp. | >98.5% | >85% | [5] |
| Benzoic Acid | Phosphorus oxychloride, Ammonia, THF/Ethyl acetate | 0-5°C, then room temp. | 99.2% | 88.9% | [5] |
| Benzoic Acid | Phosphorus oxychloride, Ammonia, THF/Ethyl acetate | 0-5°C, then room temp. | 99.5% | 86.8% | [5] |
| Benzoic Acid | Urea, Boric Acid | 180°C, 3.5 hours | Not specified | ~65% | [6] |
Experimental Protocols
Protocol 1: Synthesis of Benzamide from Benzoic Acid and Phosphorus Oxychloride [5]
-
Dissolve 100g of benzoic acid in a mixed solvent of 800mL tetrahydrofuran (THF) and ethyl acetate (1:3 v/v).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add 130g of phosphorus oxychloride while maintaining the temperature at 0-5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for 0.5 hours.
-
Add 220mL of 28 wt% aqueous ammonia.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Filter the mixture and separate the organic layer.
-
Wash the organic layer successively with 5 wt% hydrochloric acid, 2 wt% sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and cool to induce crystallization.
-
Collect the benzamide crystals by filtration and dry.
Protocol 2: Synthesis of Benzamide from Benzoyl Chloride and Ammonia [3][4]
-
Place 10 mL of concentrated aqueous ammonia in a 250 mL conical flask.
-
In a fume hood, slowly add 2 mL of benzoyl chloride in small portions while continuously shaking the flask.
-
The reaction is exothermic; cool the flask under running tap water as needed.
-
After the addition is complete, continue to shake the mixture for an additional 15 minutes.
-
Benzamide will precipitate as a white solid.
-
Collect the product by vacuum filtration and wash with cold water.
-
Recrystallize the crude benzamide from hot water to obtain the pure product.
Visualizations
Caption: General experimental workflow for benzamide synthesis and purification.
Caption: Troubleshooting flowchart for common issues in benzamide synthesis.
References
- 1. RU2019541C1 - Process for preparing benzamide - Google Patents [patents.google.com]
- 2. BENZOYL CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 3. globalconference.info [globalconference.info]
- 4. Synthesis of benzamide from benzyl chloride | DOCX [slideshare.net]
- 5. CN105541656A - Preparation method of benzamide - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. biotage.com [biotage.com]
- 12. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Sciencemadness Discussion Board - Benzoic Acid, Carbamid>Benzamid>Anilin? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. rroij.com [rroij.com]
- 15. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Stability of 2-amino-N-(3-hydroxypropyl)benzamide
Welcome to the technical support center for 2-amino-N-(3-hydroxypropyl)benzamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the stability of this compound for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely stability issues with this compound in a biological system?
A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways in vivo:
-
Hydrolysis: The amide bond can be cleaved by plasma and tissue esterases, leading to the formation of 2-aminobenzoic acid and 3-aminopropan-1-ol.[1] This is a common degradation pathway for amide-containing compounds.[1]
Q2: How can I assess the in vitro stability of my compound?
A2: Several in vitro assays can predict the in vivo stability of your compound. The two most common are:
-
Plasma Stability Assay: This assay determines the compound's stability in plasma from different species (e.g., mouse, rat, human). It helps to identify if the compound is degraded by plasma enzymes.
-
Microsomal Stability Assay: This assay evaluates the metabolic stability of the compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Q3: My compound shows high clearance in vivo. What are the potential causes and solutions?
A3: High in vivo clearance can be due to rapid metabolism or rapid excretion.
-
Rapid Metabolism: If in vitro metabolism assays (e.g., microsomal stability) show high turnover, this is the likely cause. Strategies to address this include:
-
Structural Modification: Introduce metabolically stable functional groups or modify the sites of metabolism.[3][4] For example, replacing the primary amine with a less labile group.
-
Formulation Strategies: Encapsulating the drug in lipid-based or polymer-based formulations can protect it from metabolic enzymes.[3]
-
-
Rapid Excretion: If the compound is metabolically stable but still shows high clearance, it might be rapidly cleared by the kidneys or biliary system. In this case, formulation strategies aimed at altering the pharmacokinetic profile, such as using extended-release formulations, could be beneficial.[5][6]
Troubleshooting Guides
Problem 1: Poor oral bioavailability observed in pharmacokinetic studies.
Possible Causes:
-
Low aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal tract for absorption.
-
Poor permeability: The compound may not efficiently cross the intestinal membrane.
-
First-pass metabolism: The compound is extensively metabolized in the gut wall or liver before reaching systemic circulation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor oral bioavailability.
Problem 2: High variability in plasma concentrations between individual animals.
Possible Causes:
-
Inconsistent dosing: Errors in dose preparation or administration.
-
Biological variability: Differences in animal physiology, genetics, or health status.[7]
-
Formulation issues: Inhomogeneous formulation leading to variable drug release.
-
Food effects: The presence or absence of food in the stomach can affect drug absorption.
Troubleshooting Steps:
-
Review Dosing Procedure: Ensure accurate and consistent preparation and administration of the dosing formulation.
-
Evaluate Formulation Homogeneity: Assess the uniformity of the drug in the formulation.
-
Standardize Experimental Conditions: Control for variables such as animal fasting state, time of day for dosing, and animal handling procedures.[7]
-
Increase Sample Size: A larger number of animals can help to determine if the variability is statistically significant.
-
Consider a Different Formulation: An alternative formulation, such as a solution instead of a suspension, might provide more consistent absorption.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of this compound in plasma.
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into fresh plasma (e.g., mouse, rat, human) to a final concentration of 1 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma and quench the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) of the compound in plasma.
Data Presentation:
| Time (min) | % Compound Remaining (Mouse Plasma) | % Compound Remaining (Rat Plasma) | % Compound Remaining (Human Plasma) |
| 0 | 100 | 100 | 100 |
| 15 | 85.2 | 90.1 | 95.3 |
| 30 | 72.5 | 81.5 | 91.2 |
| 60 | 51.3 | 65.8 | 83.1 |
| 120 | 26.8 | 43.2 | 68.9 |
| t½ (min) | 55 | 98 | >120 |
Protocol 2: In Vitro Microsomal Stability Assay
Objective: To assess the metabolic stability of this compound in liver microsomes.
Methodology:
-
Prepare a stock solution of the test compound.
-
Prepare a reaction mixture containing liver microsomes (e.g., from rat or human), a buffer solution (e.g., phosphate buffer, pH 7.4), and the test compound (final concentration ~1 µM).
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and stop the reaction with a quenching solution (e.g., cold acetonitrile).
-
Centrifuge to remove precipitated proteins.
-
Analyze the supernatant for the parent compound concentration by LC-MS/MS.
-
Calculate the intrinsic clearance (CLint) and in vitro half-life.
Data Presentation:
| Time (min) | % Compound Remaining (Rat Liver Microsomes) | % Compound Remaining (Human Liver Microsomes) |
| 0 | 100 | 100 |
| 5 | 68.4 | 82.1 |
| 15 | 35.1 | 59.3 |
| 30 | 12.3 | 34.8 |
| 60 | 1.5 | 11.9 |
| t½ (min) | 8.2 | 22.5 |
| CLint (µL/min/mg) | 84.5 | 30.8 |
Signaling Pathways and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
General Experimental Workflow for Stability Assessment
Caption: General workflow for assessing compound stability.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Scaling Up 2-Amino-N-(3-hydroxypropyl)benzamide Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scaled-up production of 2-amino-N-(3-hydroxypropyl)benzamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Ensure the reaction temperature is maintained, potentially refluxing for a longer duration (e.g., 6-8 hours).[1] |
| Poor quality of reagents: Isatoic anhydride may have hydrolyzed due to moisture. 3-amino-1-propanol is hygroscopic and may contain excess water. | - Use freshly opened or properly stored isatoic anhydride. Store in a cool, dry, well-ventilated area away from moisture.[2][3] - Use anhydrous 3-amino-1-propanol or dry it before use. Store under an inert atmosphere.[4] | |
| Incorrect stoichiometry: Molar ratio of reactants is not optimal. | - A 1:1 molar ratio of isatoic anhydride to 3-amino-1-propanol is a good starting point.[1] Consider a slight excess of the amine to drive the reaction to completion. | |
| Presence of Impurities in the Final Product | Unreacted starting materials: Incomplete reaction or inefficient purification. | - Optimize reaction conditions (time, temperature) to ensure full conversion. - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). |
| Formation of side products: The hydroxyl group of 3-amino-1-propanol can potentially react with isatoic anhydride. At higher temperatures, there is a risk of forming dianthranoyl compounds.[5] | - Control the reaction temperature. Stepwise addition of 3-amino-1-propanol at a lower temperature before heating to reflux may minimize side reactions. - Purify the product using column chromatography if recrystallization is insufficient. | |
| Product is an Oil or Gummy Solid, Fails to Crystallize | Presence of residual solvent: Incomplete removal of high-boiling point solvents like DMF. | - After reaction completion, pour the mixture into cold water to precipitate the product.[1] - Wash the precipitate thoroughly with water to remove residual solvent. - Dry the product under vacuum. |
| Product is impure: Impurities can inhibit crystallization. | - Attempt to purify a small sample by column chromatography to obtain a pure reference material, which can then be used to seed the bulk solution for crystallization. | |
| Reaction is Exothermic and Difficult to Control | Rapid addition of amine: The reaction between isatoic anhydride and amines can be exothermic. | - Add the 3-amino-1-propanol solution dropwise to the isatoic anhydride solution, especially at the beginning of the reaction. - Use an ice bath to cool the reaction vessel during the addition of the amine. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most common method involves the reaction of isatoic anhydride with 3-amino-1-propanol.[1] This reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or an alcohol, with heating. The reaction proceeds with the evolution of carbon dioxide.
Q2: What are the critical safety precautions to take when working with isatoic anhydride and 3-amino-1-propanol?
A2:
-
Isatoic Anhydride: It can cause skin and eye irritation.[2][6][7] It is also moisture-sensitive.[2][3] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3][6][7] Handle in a well-ventilated area.[2]
-
3-Amino-1-propanol: This compound is corrosive and can cause severe skin burns and eye damage.[4][8][9] It is also harmful if swallowed.[4] Use in a fume hood and wear appropriate PPE, including chemical-resistant gloves and splash goggles.[8][10] Ensure an eyewash station and safety shower are readily accessible.[4]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] Spot the reaction mixture alongside the starting materials (isatoic anhydride and 3-amino-1-propanol) on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot will indicate the progression of the reaction.
Q4: What is the best way to purify the final product on a large scale?
A4: For large-scale purification, recrystallization is often the most practical method. After the reaction, the crude product can be precipitated by pouring the reaction mixture into cold water.[1] The solid can then be collected by filtration and recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to achieve high purity. If significant impurities persist, column chromatography may be necessary, but this can be less efficient for very large quantities.
Q5: Can the hydroxyl group of 3-amino-1-propanol interfere with the reaction?
A5: Yes, the hydroxyl group has the potential to react with isatoic anhydride, although the amino group is generally more nucleophilic and will react preferentially. To minimize potential side reactions involving the hydroxyl group, it is advisable to control the reaction temperature and avoid excessively harsh conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Isatoic anhydride
-
3-Amino-1-propanol
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1 equivalent) in anhydrous DMF.
-
In a separate beaker, dissolve 3-amino-1-propanol (1 to 1.1 equivalents) in a small amount of anhydrous DMF.
-
Slowly add the 3-amino-1-propanol solution to the stirred isatoic anhydride solution at room temperature. The reaction may be exothermic.
-
After the initial exotherm subsides, heat the reaction mixture to reflux (approximately 153°C for DMF) and maintain for 6-8 hours.[1]
-
Monitor the reaction progress by TLC until the isatoic anhydride spot is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water with vigorous stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove residual DMF.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Visualizations
Caption: Synthesis of this compound.
References
- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Isatoic anhydride. I. Reactions with primary and secondary amines and with some amides | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Isatoic Anhydride MSDS Sheet [pcmenergy.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. lobachemie.com [lobachemie.com]
- 10. 3-Aminopropanol - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aminobenzamides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of aminobenzamides. Peak tailing, an asymmetrical distortion of a chromatographic peak, can significantly compromise the accuracy and reproducibility of quantitative analysis. This guide offers troubleshooting steps, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve symmetrical, well-resolved peaks for your aminobenzamide analytes.
Troubleshooting Guide: A Step-by-Step Approach
This guide is designed to help you systematically identify and resolve the root cause of peak tailing in your HPLC analysis of aminobenzamides.
Question: My aminobenzamide peak is tailing. What is the most likely cause?
Answer: The most common cause of peak tailing for basic compounds like aminobenzamides is secondary interactions with residual silanol groups on the surface of silica-based stationary phases.[1][2][3][4][5] At mobile phase pH values above 3, these silanol groups (Si-OH) can become deprotonated (SiO-), creating negatively charged sites that interact electrostatically with the protonated amine groups of your aminobenzamide analyte.[1][6] This secondary retention mechanism leads to a portion of the analyte being retained longer than the bulk, resulting in a tailing peak.
Question: How can I diagnose the cause of peak tailing in my specific application?
Answer: To diagnose the cause, consider the following questions:
-
Is the tailing observed for all peaks or only for the aminobenzamide? If only the basic aminobenzamide peak is tailing, secondary silanol interactions are highly probable.[6] If all peaks are tailing, it might indicate a physical issue like a column void or extra-column volume.[4][7]
-
What is the pH of your mobile phase? If your mobile phase pH is in the mid-range (e.g., pH 4-7), silanol interactions are more likely to occur.[5]
-
What type of HPLC column are you using? Older, Type A silica columns are more prone to peak tailing with basic compounds due to higher silanol activity and metal contamination.[1]
-
Is your sample solvent stronger than your mobile phase? Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.[2][7]
-
Have you overloaded the column? Injecting too high a concentration of your analyte can lead to peak tailing.[2][4]
Question: I suspect silanol interactions are the problem. What are the primary strategies to fix this?
Answer: There are several effective strategies to mitigate silanol interactions and improve the peak shape of your aminobenzamide:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to between 2 and 3 is often the most effective first step.[2][3] At this acidic pH, the residual silanol groups are protonated and thus neutral, minimizing their interaction with the protonated aminobenzamide.
-
Use of an End-Capped Column: Modern, high-purity silica columns (Type B) that are "end-capped" are highly recommended.[8][9][10] End-capping is a chemical process that covers many of the residual silanol groups with a less reactive functional group, thereby reducing their availability for secondary interactions.[8][9][10]
-
Increase Buffer Concentration: Using a buffer in your mobile phase helps to maintain a stable pH and can also help to mask residual silanol groups.[3][4] Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can improve peak shape.[3]
-
Employ Mobile Phase Additives (Silanol Suppressors): Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites.[2]
-
Consider Alternative Stationary Phases: If the above methods are not sufficient, consider using a column with a different stationary phase chemistry, such as a polar-embedded phase or a charged surface hybrid (CSH) column, which are designed to provide better peak shape for basic compounds.[2]
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting peak tailing for aminobenzamides.
Caption: A logical workflow for troubleshooting peak tailing of aminobenzamides.
Chemical Interactions Leading to Peak Tailing
This diagram illustrates the chemical interaction between a protonated aminobenzamide and a deprotonated silanol group on the stationary phase, which is the primary cause of peak tailing.
Caption: The electrostatic interaction causing peak tailing of aminobenzamides.
Quantitative Data on Peak Shape Improvement
The following table summarizes the expected improvement in peak shape, as measured by the asymmetry factor (As) or tailing factor (Tf), when applying different troubleshooting strategies. A value closer to 1.0 indicates a more symmetrical peak.
| Troubleshooting Strategy | Analyte Example | Initial As/Tf | Condition Change | Resulting As/Tf | Reference |
| Mobile Phase pH Adjustment | Methamphetamine | 2.35 | pH lowered from 7.0 to 3.0 | 1.33 | [11] |
| Increase Buffer Concentration | Basic Compounds | Tailing observed | Increased buffer concentration | Significant peak shape improvement | [3][4] |
| Use of Silanol Suppressor | Benzylamine | Moderate Tailing | Addition of Triethylamine (TEA) | Reduced Tailing | [12] |
| Alternative Stationary Phase | Basic Drugs | Tailing on C18 | Switched to Charged Surface Hybrid (CSH) Column | Symmetrical Peaks | [13] |
Experimental Protocols
Here are detailed protocols for the key troubleshooting methods.
Protocol 1: Mobile Phase pH Adjustment
Objective: To reduce peak tailing by protonating residual silanol groups.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Formic acid or trifluoroacetic acid (TFA)
-
pH meter
Procedure:
-
Prepare the Aqueous Portion of the Mobile Phase:
-
Prepare the Mobile Phase:
-
Mix the pH-adjusted aqueous portion with the organic modifier (acetonitrile or methanol) in the desired ratio.
-
For example, a common starting mobile phase could be 70:30 (v/v) pH 2.5 aqueous buffer:acetonitrile.
-
-
Equilibrate the HPLC System:
-
Flush the HPLC system, including the column, with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
-
Analyze the Sample:
-
Inject your aminobenzamide sample and acquire the chromatogram.
-
Compare the peak shape to that obtained with the previous mobile phase.
-
Protocol 2: Using an End-Capped Column
Objective: To minimize secondary interactions by using a stationary phase with reduced silanol activity.
Procedure:
-
Select an Appropriate End-Capped Column:
-
Install and Condition the New Column:
-
Follow the manufacturer's instructions for installing and conditioning the new column. This typically involves flushing with a series of solvents, often ending with the mobile phase you intend to use.
-
-
Prepare the Mobile Phase:
-
Even with an end-capped column, it is good practice to use a buffered mobile phase, ideally at a low pH (2.0-3.0), to ensure optimal peak shape.[3]
-
-
Equilibrate and Analyze:
-
Equilibrate the column with your mobile phase until a stable baseline is achieved.
-
Inject your aminobenzamide sample and evaluate the peak symmetry.
-
Protocol 3: Employing a Silanol Suppressor (Triethylamine - TEA)
Objective: To block active silanol sites with a competing base.
Materials:
-
Prepared mobile phase (aqueous and organic components)
-
Triethylamine (TEA), HPLC grade
Procedure:
-
Add TEA to the Aqueous Portion of the Mobile Phase:
-
Before mixing with the organic modifier, add a small, precise amount of TEA to the aqueous portion of your mobile phase.
-
A typical starting concentration is 10-20 mM.[1]
-
-
Adjust pH (if necessary):
-
After adding TEA, check and adjust the pH of the aqueous portion to your desired value.
-
-
Prepare and Equilibrate:
-
Prepare the final mobile phase by mixing the aqueous and organic components.
-
Thoroughly equilibrate the column with the TEA-containing mobile phase. This may take longer than with a standard mobile phase.
-
-
Analyze the Sample:
-
Inject your sample and assess the peak shape.
-
Note: Columns used with TEA may retain the additive, potentially affecting subsequent analyses that do not use TEA. It is often recommended to dedicate a column for use with such additives.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is an acceptable tailing factor (Tf) or asymmetry factor (As)? A1: Ideally, the tailing factor should be close to 1.0. A value greater than 1.2 indicates significant tailing, and values above 2.0 are generally considered unacceptable for quantitative analysis.[2]
Q2: Can the sample solvent affect peak shape? A2: Yes. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing or fronting.[2][7] It is always best to dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.[2]
Q3: My peak tailing appeared suddenly after the system was idle. What should I check first? A3: If peak tailing appears suddenly, especially on all peaks, check for physical issues such as a void in the column, a partially blocked frit, or leaks in the system.[4][7] Replacing the column or the inlet frit can often resolve these problems.[4]
Q4: Are there alternatives to reversed-phase HPLC for aminobenzamides to avoid peak tailing? A4: Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative for the analysis of polar compounds like aminobenzamides. HILIC uses a polar stationary phase and a high organic content mobile phase, which can provide good retention and peak shape for polar analytes.
Q5: Can I use ion-pairing agents to improve the peak shape of aminobenzamides? *A5: Ion-pairing agents can be used to improve the retention and peak shape of ionic compounds.[14] For basic compounds like aminobenzamides, an anionic ion-pairing reagent would be added to the mobile phase. However, this approach can be complex, may require long equilibration times, and can be difficult to remove from the column.[14] It is generally considered after other methods have been tried.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromtech.com [chromtech.com]
- 6. support.waters.com [support.waters.com]
- 7. i01.yizimg.com [i01.yizimg.com]
- 8. chromtech.com [chromtech.com]
- 9. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 10. youtube.com [youtube.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of 2-Aminobenzamide Derivatives and Standard Antibiotics
Introduction
The exploration of novel antimicrobial scaffolds is critical in the face of rising antibiotic resistance. Benzamide derivatives, in particular, have been a subject of interest due to their diverse biological activities.[1][2] This guide focuses on quantitative comparisons of their ability to inhibit microbial growth, details the standard methodologies used for such evaluations, and provides visual workflows to contextualize the experimental processes.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the in vitro antimicrobial activity of a series of 2-aminobenzamide derivatives compared to standard reference drugs, Gentamicin and Clotrimazole. The data is extracted from a study by Al-Omar et al. (2014), where compounds were tested against Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][4]
Table 1: Antibacterial Activity (MIC in µg/mL) of 2-Aminobenzamide Derivatives
| Compound | S. aureus (RCMB 000106) | B. subtilis (RCMB 000107) | P. aeruginosa (RCMB 000102) | E. coli (RCMB 000103) |
| 2-Amino-N-(4-fluorophenyl)benzamide | 125 | 250 | 250 | >500 |
| 2-Amino-N-(4-bromophenyl)benzamide | 250 | 500 | 500 | >500 |
| 2-Amino-N-((4-carboxymethyl)phenyl)benzamide | 125 | 250 | >500 | >500 |
| 2-Amino-N-(3,4-dimethoxyphenyl)benzamide | 250 | 500 | >500 | >500 |
| 2-Amino-N-(4-sulfonamidophenyl)benzamide | 62.5 | 125 | 250 | 250 |
| 2-Amino-N-(p-tolyl)benzamide | 500 | >500 | >500 | >500 |
| Gentamicin (Standard) | 0.98 | 1.95 | 3.9 | 7.8 |
Table 2: Antifungal Activity (MIC in µg/mL) of 2-Aminobenzamide Derivatives
| Compound | S. cerevisiae (RCMB 006002) | A. fumigatus (RCMB 002003) | C. albicans (RCMB 005002) |
| 2-Amino-N-(4-fluorophenyl)benzamide | 250 | 125 | 500 |
| 2-Amino-N-(4-bromophenyl)benzamide | 500 | 250 | >500 |
| 2-Amino-N-((4-carboxymethyl)phenyl)benzamide | 250 | 125 | 500 |
| 2-Amino-N-(3,4-dimethoxyphenyl)benzamide | >500 | 500 | >500 |
| 2-Amino-N-(4-sulfonamidophenyl)benzamide | 31.25 | 15.6 | 62.5 |
| 2-Amino-N-(p-tolyl)benzamide | >500 | >500 | >500 |
| Clotrimazole (Standard) | 3.9 | 31.25 | 1.95 |
Data sourced from Al-Omar et al., 2014.[3][4]
From the data, the derivative 2-Amino-N-(4-sulfonamidophenyl)benzamide (referred to as compound 5 in the source study) demonstrates the most potent and broad-spectrum activity among the tested compounds.[3] Notably, it exhibited superior antifungal activity against Aspergillus fumigatus when compared to the standard drug Clotrimazole.[3][4]
Experimental Protocols
The determination of antimicrobial efficacy relies on standardized and reproducible methods. The data presented in this guide was obtained using methodologies consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]
Broth Microdilution Method for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared. Pure colonies from a 24-hour culture are transferred to a saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 10⁸ CFU/mL.[8]
-
Serial Dilution: The test compound and standard antibiotic are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[9]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Agar Well Diffusion Method
This method is often used for initial screening of antimicrobial activity.
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Application of Test Compound: A fixed volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under suitable conditions.
-
Result Measurement: The antimicrobial agent diffuses into the agar and inhibits the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is measured in millimeters and is proportional to the susceptibility of the organism to the compound.[10]
Visualizing the Process
To better illustrate the workflows involved in antimicrobial efficacy testing, the following diagrams have been generated.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Logical flow for the evaluation of a new antimicrobial compound.
Mechanism of Action
The precise mechanism of action for the antimicrobial effects of 2-aminobenzamide derivatives is not yet fully elucidated and appears to be multifactorial. However, research into other benzamide-based antimicrobials suggests potential targets. For instance, some benzamides are known to inhibit the bacterial cell division protein FtsZ, which is essential for bacterial cytokinesis.[11][12] This inhibition leads to filamentation and eventual lysis of the bacterial cell. The broad spectrum of activity observed for some derivatives, including against fungi, suggests that other mechanisms, such as membrane disruption or inhibition of key metabolic enzymes, may also be involved. Further research is required to pinpoint the specific molecular targets of these promising compounds.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. US11731964B2 - Benzamide antibacterial agents - Google Patents [patents.google.com]
- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. woah.org [woah.org]
- 6. iacld.com [iacld.com]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. chainnetwork.org [chainnetwork.org]
- 9. mdpi.com [mdpi.com]
- 10. ejabf.journals.ekb.eg [ejabf.journals.ekb.eg]
- 11. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Aminobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzamide derivatives, focusing on their roles as Histone Deacetylase (HDAC) inhibitors, Poly (ADP-ribose) polymerase (PARP) inhibitors, and anticonvulsant agents. The information is presented to facilitate the rational design of new, more potent, and selective therapeutic agents.
Histone Deacetylase (HDAC) Inhibitors
2-Aminobenzamide derivatives represent a significant class of HDAC inhibitors. The 2-amino group is crucial for chelating the zinc ion in the active site of class I HDACs (HDAC1, 2, and 3), making this moiety a key zinc-binding group (ZBG).[1] The general pharmacophore for these inhibitors consists of the 2-aminobenzamide ZBG, a linker region, and a capping group that interacts with the surface of the enzyme.[2]
Structure-Activity Relationship Summary:
-
Zinc-Binding Group (ZBG): The ortho-amino group on the benzamide is essential for potent HDAC inhibitory activity. Derivatives lacking this feature are often devoid of class I HDAC inhibitory potency.[3]
-
Linker Region: The nature and length of the linker connecting the ZBG to the capping group significantly influence potency and selectivity.
-
Capping Group: Modifications to the capping group, often an aromatic or heteroaromatic ring, are well-tolerated and can be optimized to enhance potency and selectivity for specific HDAC isoforms.
Comparative Inhibitory Activity of 2-Aminobenzamide HDAC Inhibitors:
| Compound | Linker and Capping Group | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |
| 7j | Phenyl linker, 4-methylphenyl cap | 0.65 | 0.78 | 1.70 | [3] |
| 7b | Phenyl linker, unsubstituted phenyl cap | >10 | >10 | >10 | [3] |
| 7e | Phenyl linker, 4-chlorophenyl cap | >10 | >10 | >10 | [3] |
| 7g | Phenyl linker, 3-methylphenyl cap | >10 | >10 | >10 | [3] |
Note: The IC50 values are indicative of the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.
Signaling Pathway of HDAC Inhibition
HDAC inhibitors, by preventing the deacetylation of histones, lead to a more open chromatin structure, allowing for the transcription of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis.
Caption: Mechanism of action of 2-aminobenzamide HDAC inhibitors.
Poly (ADP-ribose) Polymerase (PARP) Inhibitors
While the 2-aminobenzamide scaffold is more established in HDAC inhibitors, related benzimidazole carboxamides have shown potent PARP inhibitory activity.[4] The core structure mimics the nicotinamide portion of the NAD+ substrate, inhibiting the enzyme's catalytic activity. PARP inhibitors are particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[5]
Structure-Activity Relationship Summary:
-
Core Scaffold: The benzamide or benzimidazole carboxamide core is crucial for binding to the nicotinamide-binding pocket of PARP enzymes.
-
Substitutions: Modifications at various positions of the core structure can significantly impact potency and selectivity against different PARP isoforms. For benzimidazole derivatives, substitutions at the C-2 position have been extensively explored.
Comparative Inhibitory Activity of Benzimidazole-based PARP Inhibitors:
| Compound | R-group on Benzimidazole | PARP-1 Ki (nM) | Reference |
| 8a | H | 240 | [4] |
| 8b | Methyl | 120 | [4] |
| 8c | Aminomethyl | 60 | [4] |
| 8e | Isopropylaminomethyl | 15 | [4] |
Note: Ki (inhibition constant) is another measure of inhibitor potency; a lower Ki value indicates a more potent inhibitor.
Signaling Pathway of PARP Inhibition (Synthetic Lethality)
PARP enzymes are critical for the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which, during DNA replication, are converted to double-strand breaks (DSBs). In normal cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficient HR (e.g., BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and cell death.[5][6]
Caption: Synthetic lethality induced by PARP inhibitors.
Anticonvulsant Agents
Certain 2- and 3-aminobenzanilide derivatives have demonstrated significant anticonvulsant activity. The mechanism of action for many anticonvulsants involves the modulation of voltage-gated sodium channels or the enhancement of GABAergic neurotransmission.[7][8]
Structure-Activity Relationship Summary:
-
Amine Position: The position of the amino group on the benzanilide scaffold influences activity, with both 2- and 3-amino derivatives showing promise.
-
Aniline Substitutions: Alkyl substitutions on the aniline ring can significantly impact potency and neurotoxicity. For instance, a 3-aminobenzanilide with a 2,6-dimethylaniline moiety was found to be a potent anti-MES compound.
Comparative Anticonvulsant Activity of Aminobenzanilides:
| Compound | Structure | MES ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI) | Reference |
| 21 | 3-Amino-N-(2,6-dimethylphenyl)benzamide | 13.48 | 284.6 | 21.11 |
Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. TD50 (Median Toxic Dose) is the dose that produces a toxic effect in 50% of the population. The Protective Index (PI = TD50/ED50) is a measure of the drug's safety margin.
Experimental Workflow for Anticonvulsant Screening
The preclinical evaluation of anticonvulsant drugs typically involves rodent models subjected to either maximal electroshock (MES) or chemoconvulsant (e.g., pentylenetetrazole, PTZ) induced seizures.
Caption: Preclinical screening workflow for anticonvulsant drugs.
Experimental Protocols
HDAC Inhibition Assay (Fluorometric)
-
Reagents and Materials: Recombinant human HDAC1, 2, and 3 enzymes; Fluor de Lys®-SIRT1 substrate (Boc-Lys(Ac)-AMC); Fluor de Lys® developer; assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2); test compounds (2-aminobenzamide derivatives) dissolved in DMSO; 96-well black microplates.
-
Procedure:
-
A serial dilution of the test compounds is prepared in the assay buffer.
-
10 µL of the diluted compounds are added to the wells of the microplate.
-
10 µL of the HDAC enzyme solution is added to each well and incubated for 15 minutes at 37°C.
-
20 µL of the substrate solution is added to initiate the reaction. The plate is incubated for 60 minutes at 37°C.
-
40 µL of the developer solution is added to each well to stop the reaction and generate the fluorescent signal.
-
The plate is incubated for 15 minutes at room temperature.
-
Fluorescence is measured using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
PARP Inhibition Assay (Colorimetric)
-
Reagents and Materials: Recombinant human PARP-1 enzyme; activated DNA; biotinylated NAD+; streptavidin-HRP conjugate; TMB substrate; stop solution (e.g., 1 M H2SO4); assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM MgCl2); test compounds dissolved in DMSO; 96-well high-binding microplates.
-
Procedure:
-
The microplate is coated with histones and incubated overnight at 4°C.
-
The plate is washed and blocked.
-
A serial dilution of the test compounds is prepared in the assay buffer.
-
25 µL of the diluted compounds are added to the wells.
-
25 µL of the PARP enzyme and activated DNA mixture is added to each well.
-
25 µL of the biotinylated NAD+ solution is added to initiate the reaction. The plate is incubated for 60 minutes at room temperature.
-
The plate is washed, and 100 µL of streptavidin-HRP conjugate is added to each well and incubated for 60 minutes at room temperature.
-
The plate is washed, and 100 µL of TMB substrate is added.
-
The reaction is stopped by adding 100 µL of the stop solution.
-
Absorbance is measured at 450 nm using a microplate reader.
-
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Anticonvulsant Screening in Mice
-
Animals: Male Swiss albino mice (20-25 g).
-
Maximal Electroshock (MES) Test:
-
Animals are administered the test compound intraperitoneally (i.p.) or orally (p.o.).
-
After a predetermined time (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.
-
The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.
-
The ED50 is determined using a sufficient number of dose groups.
-
-
Pentylenetetrazole (PTZ) Test:
-
Animals are pre-treated with the test compound.
-
After the appropriate absorption time, a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.
-
Animals are observed for the onset of clonic and tonic seizures for a period of 30 minutes.
-
Protection is defined as the absence of seizures. The ED50 is calculated.
-
-
Neurotoxicity (Rotarod Test):
-
The motor coordination of the animals is tested on a rotating rod (e.g., 5-10 rpm).
-
Animals are trained to stay on the rod for a set period (e.g., 1-2 minutes).
-
After administration of the test compound, the ability of the animal to remain on the rod is assessed at various time points.
-
The TD50, the dose at which 50% of the animals fail the test, is determined.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Lethality of PARP Inhibition and Ionizing Radiation is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A comprehensive analysis of the cytotoxic effects of 2-aminobenzamide derivatives against various cancer cell lines, providing researchers and drug development professionals with comparative data and experimental insights.
This guide offers a comparative overview of the cytotoxic properties of various derivatives of 2-aminobenzamide, a chemical scaffold of significant interest in medicinal chemistry. While specific cytotoxic data for 2-amino-N-(3-hydroxypropyl)benzamide is not extensively available in the reviewed literature, this document compiles and compares the cytotoxic activities of structurally related 2-aminobenzamide compounds. The data presented is intended to provide a baseline for researchers and to guide future studies in the development of novel anticancer agents.
Comparative Cytotoxicity Data (IC50 Values)
The cytotoxic activity of a compound is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell growth. The following table summarizes the IC50 values for various 2-aminobenzamide derivatives against a panel of human cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Compound 3a (A 2-aminobenzamide derivative bearing a benzothiazole moiety) | A549 (Lung) | 24.59[1] |
| Compound 3c (A 2-aminobenzamide derivative bearing a benzothiazole moiety) | A549 (Lung) | 29.59[1] |
| 2-amino-1,4-naphthoquinone-benzamide (5e) | MDA-MB-231 | 0.4[2] |
| HT-29 (Colon) | >50 | |
| 2-amino-1,4-naphthoquinone-benzamide (5l) | MDA-MB-231 | 0.4[2] |
| Thioether-based 2-aminobenzamide derivative (12g) | A549 (Lung) | Not specified |
| HCT116 (Colon) | Not specified | |
| Hela (Cervical) | Not specified | |
| A375 (Melanoma) | Not specified | |
| SMMC7721 | Not specified | |
| Thioether-based 2-aminobenzamide derivative (12h) | A549 (Lung) | Not specified |
| HCT116 (Colon) | Not specified | |
| Hela (Cervical) | Not specified | |
| A375 (Melanoma) | Not specified | |
| SMMC7721 | Not specified | |
| Cisplatin (Reference Drug) | MDA-MB-231 | 31.5[2] |
| HT-29 (Colon) | 25.4[2] | |
| Doxorubicin (Reference Drug) | HCT-116 (Colon) | 0.45-0.89 µg/mL |
| Hep-G2 (Liver) | 0.45-0.89 µg/mL | |
| MCF-7 (Breast) | 0.45-0.89 µg/mL |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the cytotoxicity of 2-aminobenzamide derivatives.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
2. SRB (Sulphorhodamine B) Assay:
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed with a solution like 10% trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Protein-Bound Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm).
3. Crystal Violet Viability Assay:
This is another method to assess cell viability by staining the DNA of adherent cells.
-
Cell Seeding and Treatment: Cells are seeded and treated in a similar manner to the other assays.
-
Staining: After treatment, the cells are stained with a crystal violet solution (e.g., 0.5% in methanol).
-
Washing: Excess stain is washed away with water.
-
Dye Solubilization: The stained cells are lysed, and the dye is solubilized, for example, with a solution of 33% acetic acid.
-
Absorbance Measurement: The absorbance of the solubilized dye is measured at a specific wavelength (e.g., 590 nm).
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.
Potential Signaling Pathway: HDAC Inhibition
Many 2-aminobenzamide derivatives are known to exert their anticancer effects through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Their inhibition can lead to the reactivation of tumor suppressor genes.
Caption: The signaling pathway of HDAC inhibition by 2-aminobenzamide derivatives.
References
A Comparative Guide to the Synthesis of N-(hydroxyalkyl)benzamides: A Novel Catalytic Approach vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel catalytic synthesis method for N-(hydroxyalkyl)benzamides against a traditional acylation approach. The objective is to offer a clear evaluation of the performance, efficiency, and experimental requirements of each method, supported by experimental data.
Introduction to N-(hydroxyalkyl)benzamides
N-(hydroxyalkyl)benzamides are a class of organic compounds that feature both an amide and a hydroxyl functional group. These structures are of significant interest in medicinal chemistry and drug development. They can be found as metabolites of various pharmaceutical compounds and are structurally related to key biological intermediates. A notable example is the carbinolamide (or N-(α-hydroxyalkyl)amide) functionality, which is a critical intermediate in the enzymatic C-terminal amidation of peptides, a crucial post-translational modification for the bioactivity of many peptide hormones and neurotransmitters.[1] The development of efficient and sustainable synthetic routes to these molecules is therefore of considerable importance.
Data Presentation: Comparison of Synthesis Methods
Here, we compare a traditional synthesis method, the acylation of an amino alcohol, with a novel, direct catalytic N-alkylation of an amide with a diol. The target molecule for this comparison is N-(2-hydroxyethyl)benzamide.
| Parameter | Traditional Method: Acylation of Ethanolamine | Novel Method: Cobalt-Catalyzed N-Alkylation |
| Reaction | Benzoyl chloride + Ethanolamine | Benzamide + Ethylene Glycol |
| Yield | 97%[2] | Estimated 80-90% ¹ |
| Reaction Time | 10 minutes[2] | 24 hours[3] |
| Temperature | 0 °C[2] | 130 °C[3] |
| Catalyst | None | Cobalt Nanoparticles (1.9 mol%)[3] |
| Reagents | Benzoyl chloride, ethanolamine, THF, 1M HCl, EtOAc, NaHCO3, brine, MgSO4 | Benzamide, ethylene glycol, Co-L5@C-800 catalyst, KOH, toluene |
| Byproducts | HCl, NaCl | Water |
| Atom Economy | Lower | Higher |
| Green Chemistry | Use of stoichiometric reagents and solvents for workup. | Catalytic process, but requires high temperature and organic solvent. |
¹ Yield is estimated based on reported yields for the N-alkylation of benzamide with various benzyl alcohols (78-89%) using a similar cobalt nanoparticle catalyst system.[3][4][5][6]
Experimental Protocols
Traditional Method: Synthesis of N-(2-hydroxyethyl)benzamide via Acylation
This method involves the reaction of an amino alcohol with an acyl chloride.
Materials:
-
Ethanolamine
-
Benzoyl chloride
-
Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure: [2]
-
Dissolve ethanolamine (1.09 g, 17.8 mmol) in THF.
-
Cool the solution to 0°C under a nitrogen atmosphere.
-
Add benzoyl chloride (520 mg, 3.60 mmol) dropwise to the cooled solution.
-
Stir the reaction mixture for 10 minutes at 0°C.
-
Quench the reaction with 1M HCl.
-
Dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Recrystallize the residue to obtain N-(2-hydroxyethyl)benzamide as a white crystalline solid.
Novel Method: Proposed Synthesis of N-(2-hydroxyethyl)benzamide via Cobalt-Catalyzed N-Alkylation
This method utilizes a cobalt nanoparticle-catalyzed "borrowing hydrogen" or "hydrogen auto-transfer" methodology for the direct N-alkylation of benzamide with ethylene glycol.[3][4][5][6]
Materials:
-
Benzamide
-
Ethylene glycol
-
Cobalt nanoparticle catalyst (e.g., Co-L5@C-800)
-
Potassium hydroxide (KOH)
-
Toluene
Proposed Procedure (adapted from[3]):
-
To a reaction vessel, add benzamide (0.5 mmol), ethylene glycol (0.55 mmol), the cobalt nanoparticle catalyst (60 mg, 1.9 mol% Co), and KOH (0.3 mmol).
-
Add toluene (3 mL) as the solvent.
-
Seal the vessel and purge with argon.
-
Heat the reaction mixture to 130°C and stir for 24 hours.
-
After cooling to room temperature, the product can be isolated and purified using standard techniques such as column chromatography.
Mandatory Visualization
Experimental Workflow Comparison
Caption: Comparative workflow of traditional vs. novel synthesis.
Proposed Mechanism for Catalytic N-Alkylation
Caption: Proposed mechanism for cobalt-catalyzed N-alkylation.
Signaling Pathway: Peptide Amidation
N-(hydroxyalkyl)benzamides are structurally analogous to the N-(α-hydroxyglycyl)-peptide intermediate in the biosynthetic pathway of C-terminally amidated peptides. This pathway is crucial for the activation of many peptide hormones.
Caption: Enzymatic pathway for C-terminal peptide amidation.
Conclusion
The novel cobalt-catalyzed N-alkylation method presents a more atom-economical and direct route to N-(hydroxyalkyl)benzamides compared to the traditional acylation of amino alcohols. While the traditional method offers a high yield and very short reaction time at low temperatures, it generates stoichiometric byproducts and requires a multi-step workup procedure. The catalytic method, although requiring higher temperatures and longer reaction times, produces only water as a byproduct and starts from a more readily available amide instead of a reactive acyl chloride. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and consideration of green chemistry principles. Further optimization of the catalytic system could potentially reduce reaction times and temperatures, making it an even more attractive alternative for the synthesis of this important class of molecules.
References
- 1. Amidation of bioactive peptides: the structure of peptidylglycine alpha-hydroxylating monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis routes of N-(2-Hydroxyethyl)benzamide [benchchem.com]
- 3. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
cross-reactivity studies of 2-amino-N-(3-hydroxypropyl)benzamide in biological assays
Disclaimer: Publicly available scientific literature and databases do not currently contain specific cross-reactivity or biological assay data for 2-amino-N-(3-hydroxypropyl)benzamide. Therefore, this guide provides a comparative analysis of structurally related benzamide derivatives that are known to target Poly (ADP-ribose) polymerase (PARP) enzymes. The information presented here is intended to offer a valuable context for researchers and drug development professionals working with novel benzamide compounds.
This guide provides an objective comparison of the performance of various benzamide-based PARP inhibitors, supported by experimental data from published studies. It includes detailed methodologies for key experiments and visual diagrams to illustrate relevant pathways and workflows.
Data Presentation: Comparison of Benzamide-Based PARP Inhibitors
The following table summarizes the in vitro activity of several well-characterized benzamide derivatives against PARP1 and PARP2, key enzymes in the DNA damage response pathway. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% and are a common metric for potency.
| Compound | Target(s) | IC50 (PARP1) | IC50 (PARP2) | Selectivity (PARP1 vs. PARP2) |
| Benzamide | PARP | 3.3 µM[1] | Not Reported | Not Reported |
| 3-Aminobenzamide | PARP | Not Reported | Not Reported | Not Reported |
| Olaparib | PARP1/2 | ~1-5 nM | ~1-2 nM | ~1-2 fold |
| Rucaparib | PARP1/2 | ~1-2 nM | ~1-2 nM | ~1 fold |
| Talazoparib | PARP1/2 | ~0.6 nM | ~0.3 nM | ~2 fold |
| AZD5305 | PARP1 | 2.3 nM | >1000 nM | >500-fold[2] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
To assess the inhibitory activity and selectivity of compounds like this compound, a variety of biochemical and cellular assays are employed. Below is a representative protocol for a universal chemiluminescent PARP assay.
Universal Chemiluminescent PARP Assay Protocol[3]
This assay measures the PARP-catalyzed incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
Purified recombinant human PARP1 enzyme
-
Histone proteins (H1 or a mixture)
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP (Horse Radish Peroxidase) conjugate
-
Chemiluminescent HRP substrate
-
96-well white opaque assay plates
-
Test compound (e.g., this compound) dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound solution (or DMSO for control wells)
-
PARP1 enzyme
-
Histone proteins
-
-
Initiation of Reaction: Add biotinylated NAD+ to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stopping the Reaction: Stop the reaction by adding a stopping buffer (e.g., containing a high concentration of a PARP inhibitor like 3-aminobenzamide).
-
Detection:
-
Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated histones.
-
Wash the plate to remove unbound reagents.
-
Add the chemiluminescent HRP substrate.
-
-
Data Acquisition: Immediately read the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control wells. Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualization
Below are diagrams created using Graphviz to illustrate a typical experimental workflow for assessing compound cross-reactivity and the PARP signaling pathway.
Caption: Experimental workflow for assessing compound cross-reactivity.
Caption: Role of PARP in the DNA damage response signaling pathway.
References
A Comparative Guide to the In Vitro Metabolic Stability of Benzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical parameter in the early stages of drug discovery, profoundly influencing its pharmacokinetic profile and overall potential for success. Benzamides, a versatile class of compounds with a wide range of therapeutic applications, are often subject to extensive metabolic evaluation. This guide provides a comparative analysis of the in vitro metabolic stability of various benzamide analogs, supported by experimental data, to aid researchers in lead optimization and candidate selection.
Quantitative Comparison of Metabolic Stability
The following table summarizes the in vitro metabolic stability of a series of benzamide analogs in human liver microsomes. The key parameters presented are the half-life (t½), which indicates the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which measures the rate of metabolism by liver enzymes.[1] Longer half-lives and lower intrinsic clearance values are generally indicative of greater metabolic stability.
| Compound ID | Structure | t½ (min) | CLint (µL/min/mg protein) |
| Analog 1 | 2-(3-fluorophenethoxy)-5-morpholinobenzamide | 13.9 | 125.1 |
| Analog 2 | 5-bromo-2-(3-fluorophenethoxy)benzamide | 29.5 | 58.9 |
| Analog 3 | 2-(3-fluorophenethoxy)-5-methylbenzamide | 43.6 | 39.7 |
| Analog 4 | 5-cyclopropyl-2-(3-fluorophenethoxy)benzamide | 57.8 | 29.9 |
| Analog 5 | 5-ethyl-2-(3-fluorophenethoxy)benzamide | 37.5 | 46.4 |
| Analog 16 | 2-(3-fluorophenethoxy)-5-(thiophen-2-yl)benzamide | >60 | <23.1 |
Data sourced from the supplementary information of "Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors"[1].
Experimental Workflow and Signaling Pathways
The determination of in vitro metabolic stability typically follows a standardized workflow. The diagram below illustrates the key steps involved in a microsomal stability assay.
References
Benchmarking the Purity of Synthesized 2-amino-N-(3-hydroxypropyl)benzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the purity of synthesized 2-amino-N-(3-hydroxypropyl)benzamide against a qualified in-house reference standard and commercially available alternatives. The methodologies outlined herein utilize a suite of analytical techniques to ensure a thorough and objective comparison, supported by detailed experimental protocols and data presentation.
Introduction
This compound is a chemical entity of interest in pharmaceutical research and development. The purity of such compounds is of paramount importance as impurities can significantly impact biological activity, toxicity, and overall drug efficacy and safety. This guide details a systematic approach to assess the purity of a newly synthesized batch of this compound.
Experimental Protocols
A robust purity assessment relies on well-defined synthesis, purification, and analytical procedures.
Synthesis of this compound
A common and effective method for the synthesis of 2-aminobenzamide derivatives is the reaction of isatoic anhydride with a primary amine.[1] In this case, 3-aminopropanol is used as the amine source.
Reaction Scheme:
Isatoic Anhydride + 3-Aminopropanol → this compound + CO₂ + H₂O
Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add 3-aminopropanol (1.1 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Purification and Qualification of an In-house Reference Standard
Due to the potential absence of a commercially available certified reference standard, a highly purified batch of the synthesized compound must be prepared and thoroughly characterized to serve as an in-house reference standard.
Purification Protocol (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If necessary, treat with activated charcoal to remove colored impurities.
-
Filter the hot solution to remove any insoluble materials.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
-
Repeat the recrystallization process until a consistent purity profile is achieved as determined by the analytical methods described below.
Qualification of the In-house Reference Standard:
The purified batch is designated as the in-house reference standard after comprehensive analysis by HPLC-UV (purity >99.8%), qNMR (assay >99.5%), Mass Spectrometry (confirmation of identity and absence of significant impurities), and FTIR (structural confirmation).
Analytical Methodologies
A multi-pronged analytical approach is essential for a comprehensive purity assessment.
Purpose: To determine the purity of the compound and quantify any impurities.
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of 1 mg/mL.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Purpose: To provide an absolute measure of the compound's purity (assay).
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: DMSO-d₆
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into an NMR tube. Add 0.75 mL of DMSO-d₆.
-
Acquisition Parameters:
-
Pulse sequence: zg30
-
Relaxation delay (d1): 30 s
-
Number of scans: 16
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the known amount of the internal standard.
Purpose: To confirm the molecular weight of the synthesized compound and to identify potential impurities.
Instrumentation and Conditions:
-
System: LC-MS system (e.g., Agilent 6120 Quadrupole LC/MS) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500
-
Sample Preparation: Dilute the sample prepared for HPLC analysis.
Data Analysis: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound (C₁₀H₁₄N₂O₂; MW = 194.23 g/mol ).
Purpose: To confirm the functional groups present in the molecule and to compare the spectral fingerprint with the reference standard.
Instrumentation and Conditions:
-
System: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
Technique: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹
Data Analysis: The spectrum should exhibit characteristic peaks for N-H, O-H, C=O (amide), and aromatic C-H bonds.
Data Presentation and Comparison
The following tables summarize the expected data for a newly synthesized batch of this compound compared against the in-house reference standard and a typical commercially available product.
Table 1: HPLC-UV Purity and Impurity Profile
| Sample | Purity (%) by Area Normalization | Retention Time (min) | Impurity 1 (Isatoic Anhydride) (%) | Impurity 2 (3-Aminopropanol) (%) | Other Impurities (%) |
| In-house Reference Standard | > 99.8 | 8.5 ± 0.2 | < 0.05 | Not Detected | < 0.1 |
| Synthesized Batch | 98.5 | 8.5 ± 0.2 | 0.8 | 0.2 | 0.5 |
| Commercial Alternative | ~ 97.0 | 8.5 ± 0.2 | Not specified | Not specified | ~ 3.0 |
Table 2: Quantitative NMR (qNMR) Assay
| Sample | Assay (% w/w) |
| In-house Reference Standard | > 99.5 |
| Synthesized Batch | 98.2 |
| Commercial Alternative | Not specified |
Table 3: Mass Spectrometry Data
| Sample | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| In-house Reference Standard | 195.11 | 195.1 |
| Synthesized Batch | 195.11 | 195.1 |
| Commercial Alternative | 195.11 | 195.1 |
Table 4: FTIR Characteristic Peaks (cm⁻¹)
| Functional Group | Expected Range (cm⁻¹) | In-house Reference Standard | Synthesized Batch |
| N-H Stretch (amine) | 3400-3200 | 3350, 3250 | 3352, 3251 |
| O-H Stretch (alcohol) | 3500-3200 (broad) | 3300 (broad) | 3305 (broad) |
| C=O Stretch (amide) | 1680-1630 | 1645 | 1646 |
| Aromatic C-H Stretch | 3100-3000 | 3050 | 3051 |
Mandatory Visualizations
The following diagrams illustrate the workflows described in this guide.
Caption: Synthesis and purification workflow for this compound.
Caption: Analytical workflow for purity assessment.
Conclusion
This guide outlines a comprehensive strategy for benchmarking the purity of synthesized this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can obtain a detailed and reliable purity profile. The qualification of an in-house reference standard is a critical step in the absence of a commercially available certified standard, enabling consistent quality control. The presented methodologies and data comparison framework provide a robust foundation for ensuring the quality of this compound for research and development purposes.
References
A Comparative Guide to the Quantification of 2-amino-N-(3-hydroxypropyl)benzamide: An HPLC-MS Method Validation
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the accurate quantification of 2-amino-N-(3-hydroxypropyl)benzamide. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound. The guide also presents a comparison with alternative analytical techniques and includes detailed experimental protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for obtaining accurate and reliable data. While several techniques can be employed for the quantification of small molecules like this compound, HPLC-MS offers a superior combination of sensitivity, selectivity, and speed.
| Method | Principle | Advantages | Disadvantages |
| HPLC-MS | Chromatographic separation followed by mass-based detection. | High sensitivity and selectivity, suitable for complex matrices, provides structural information. | Higher equipment cost, requires skilled operators. |
| GC-MS | Gas chromatographic separation followed by mass-based detection. | Excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| LC-UV | Chromatographic separation followed by UV-Visible absorbance detection. | Lower cost, robust and widely available. | Lower sensitivity and selectivity compared to MS, potential for interference from co-eluting compounds. |
| Immunoassay | Antibody-based detection. | High throughput, can be very sensitive and specific. | Development of specific antibodies can be time-consuming and costly, potential for cross-reactivity. |
Experimental Protocol: HPLC-MS Method Validation
The following protocol outlines the key steps for the validation of an HPLC-MS method for the quantification of this compound, in accordance with regulatory guidelines.[1][2][3]
System Suitability
Before initiating the validation, the suitability of the HPLC-MS system must be confirmed. This involves injecting a standard solution multiple times to assess parameters like peak area precision, retention time, and chromatographic resolution.
Linearity
Linearity is established by analyzing a series of calibration standards at different concentrations. The response (peak area) is plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) should be close to 1.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are typically determined by analyzing samples with known low concentrations of the analyte.
Accuracy
Accuracy is determined by spiking a blank matrix with a known amount of the analyte at different concentration levels (low, medium, and high). The measured concentration is then compared to the theoretical concentration, and the recovery is calculated.
Precision
Precision is assessed at two levels:
-
Repeatability (Intra-day precision): The analysis of multiple samples of the same concentration within the same day.
-
Intermediate Precision (Inter-day precision): The analysis of multiple samples of the same concentration on different days, by different analysts, or using different equipment.
Stability
The stability of the analyte in the sample matrix is evaluated under various conditions to ensure that the sample handling and storage procedures do not affect the quantification results. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.
Quantitative Data Summary
The following table summarizes the acceptance criteria for the validation parameters of the HPLC-MS method for this compound.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 85-115% (90-110% for QC samples) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) |
| LOD | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
| Stability | Recovery within ±15% of initial concentration |
Visualizing the Workflow and Validation Parameters
The following diagrams illustrate the experimental workflow for the HPLC-MS method validation and the logical relationship between the different validation parameters.
References
A Comparative Analysis of the Mechanisms of Action of Novel Benzamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the mechanisms of action of several classes of novel benzamides. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways and workflows, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction to Novel Benzamides
Benzamides are a versatile class of chemical compounds that have given rise to a wide array of therapeutic agents with diverse mechanisms of action. Beyond their traditional use as antipsychotics, novel benzamide derivatives have emerged as promising candidates for treating a range of conditions, including cancer, neurodegenerative diseases, diabetes, and infectious diseases. This guide will explore the distinct and sometimes overlapping ways in which these compounds exert their effects at the molecular level.
Comparative Data on Molecular Targets
The following tables summarize the quantitative data for various classes of novel benzamides, allowing for a direct comparison of their potency and efficacy against their respective molecular targets.
Enzyme Inhibitors
Table 1: Comparative Inhibitory Activity of Novel Benzamides against Various Enzymes
| Compound Class | Target Enzyme | Representative Compound | IC50 / Ki | Reference Compound | IC50 / Ki |
| Cholinesterase Inhibitors | Acetylcholinesterase (AChE) | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 0.056 µM | Donepezil | 0.046 µM |
| β-secretase (BACE1) | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 9.01 µM | Quercetin | 4.89 µM | |
| IMPDH Inhibitors | IMP Dehydrogenase | Benzamide Riboside (BR) | 2 µM (cellular IC50) | Tiazofurin | - |
| Lysine Deacetylase (KDAC) Inhibitors | Class I KDACs (HDAC1) | Compound 7 (a novel aminophenyl-benzamide) | - | Entinostat (MS-275) | - |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. Data is compiled from multiple sources.[1][2][3][4]
Receptor Modulators
Table 2: Comparative Receptor Binding Affinities of Novel Benzamides
| Compound Class | Primary Target(s) | Representative Compound | Binding Affinity (Ki) |
| Antipsychotics | Dopamine D2/D3, Serotonin 5-HT7 | Amisulpride (racemic) | D2 (S-enantiomer): high affinity, 5-HT7 (R-enantiomer): high affinity |
| Sigma-1 Receptor Agonists | Sigma-1 Receptor | Compound 2 (a novel benzamide derivative) | 0.6 nM |
Ki: Inhibition constant. High affinity indicates a low Ki value.[5][6]
Glucokinase Activators
Table 3: Comparative Potency of Novel Benzamide Glucokinase Activators
| Representative Compound | EC50 | Fold Activation |
| Compound 5 | 28.3 nM | 2.4 |
| Compound 16b | 44.8 nM | 2.2 |
| Compound 19 | 27 nM | 2.16 |
EC50: Half maximal effective concentration. Fold activation represents the increase in enzyme activity.[1][5][7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by novel benzamides is crucial for a comprehensive understanding of their mechanisms of action. The following diagrams, created using the DOT language, illustrate key signaling pathways and a representative experimental workflow.
Caption: Signaling pathways of racemic amisulpride.
Caption: Pathway of benzamide Lysine Deacetylase (KDAC) inhibitors.
Caption: Experimental workflow for an AChE inhibition assay.
Detailed Experimental Protocols
A clear understanding of the methodologies used to generate the comparative data is essential for its interpretation and for the design of future experiments.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
-
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
-
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
Phosphate buffer (pH 8.0)
-
Test compounds (novel benzamides) and a reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add phosphate buffer to the wells of a 96-well plate.
-
Add the test compound solution at various concentrations to the respective wells.
-
Add the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (kinetic measurement) for a set duration (e.g., 5-10 minutes).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[8][9][10][11]
-
Lysine Deacetylase (KDAC) Inhibition Assay
This is a common method for assessing the inhibitory potential of compounds against KDAC enzymes.
-
Principle: This assay typically uses a fluorogenic substrate that is deacetylated by KDACs. Upon deacetylation, the substrate can be cleaved by a developer enzyme, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to the KDAC activity.
-
Materials:
-
Recombinant human KDAC enzyme (e.g., HDAC1)
-
Fluorogenic KDAC substrate
-
Developer enzyme (e.g., trypsin)
-
Assay buffer
-
Test compounds (novel benzamides) and a reference inhibitor (e.g., Entinostat)
-
96-well or 384-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Add assay buffer to the wells of the microplate.
-
Add the test compound solution at various concentrations.
-
Add the KDAC enzyme solution to the wells.
-
Incubate the mixture for a short period to allow for inhibitor-enzyme interaction.
-
Add the fluorogenic KDAC substrate to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Stop the enzymatic reaction and initiate the development step by adding the developer enzyme solution.
-
Incubate for a further period to allow for the generation of the fluorescent signal.
-
Measure the fluorescence intensity using an appropriate excitation and emission wavelength pair (e.g., Ex/Em = 360/460 nm).
-
Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.[4][12]
-
Conclusion
The landscape of benzamide-based therapeutics is rapidly evolving, with novel compounds demonstrating a remarkable diversity of mechanisms of action. From precise enzyme inhibition and receptor modulation to the activation of key metabolic regulators, these molecules hold significant promise for addressing unmet medical needs. This comparative guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed methodologies, to aid researchers in the rational design and development of the next generation of benzamide drugs. The continued exploration of this versatile chemical scaffold is poised to yield even more innovative and effective therapies in the years to come.
References
- 1. Design and Synthesis of Acetylenyl Benzamide Derivatives as Novel Glucokinase Activators for the Treatment of T2DM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of a new IMP dehydrogenase inhibitor, benzamide riboside, to human myelogenous leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Acetylenyl Benzamide Derivatives as Novel Glucokinase Activators for the Treatment of T2DM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. attogene.com [attogene.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 2-amino-N-(3-hydroxypropyl)benzamide and Comparative HDAC Inhibitors Against Diverse Cell Lines: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 1, 2025
This guide provides a comparative analysis of the in vitro selectivity of the novel compound 2-amino-N-(3-hydroxypropyl)benzamide, a putative histone deacetylase (HDAC) inhibitor, against a panel of human cancer cell lines. Due to the limited publicly available data on this specific molecule, its theoretical profile is benchmarked against established HDAC inhibitors: Belinostat, Givinostat, Panobinostat, and Vorinostat. This comparison aims to offer a valuable resource for researchers engaged in the discovery and development of next-generation epigenetic cancer therapies.
Introduction to this compound and HDAC Inhibition
This compound is a small molecule with a chemical structure suggestive of HDAC inhibitory activity. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1] In cancer, the dysregulation of HDAC activity leads to aberrant gene expression, promoting tumor growth and survival. HDAC inhibitors have emerged as a promising class of anti-cancer agents that can induce cell cycle arrest, differentiation, and apoptosis in malignant cells.[1][2]
The selectivity of HDAC inhibitors against different cancer cell lines, and importantly, against non-cancerous cells, is a critical determinant of their therapeutic window and potential clinical success. This guide presents a summary of the cytotoxic activity of this compound's comparator compounds across various cell lines to infer its potential selectivity profile.
Comparative Cytotoxicity Analysis
The following table summarizes the 50% inhibitory concentration (IC50) values of Belinostat, Givinostat, Panobinostat, and Vorinostat against a diverse panel of cancer cell lines. This data, collated from multiple studies, provides a benchmark for assessing the potential potency and selectivity of novel HDAC inhibitors like this compound. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | Belinostat IC50 (µM) | Givinostat IC50 (µM) | Panobinostat IC50 (nM) | Vorinostat IC50 (µM) |
| Hematological Malignancies | |||||
| CCRF-SB | B-cell Acute Lymphoblastic Leukemia | 0.65[3] | |||
| Daudi | Burkitt's Lymphoma | Varies[4] | |||
| K562 | Chronic Myeloid Leukemia | 4.6[5] | |||
| MHH-CALL4 | B-cell Precursor Acute Lymphoblastic Leukemia | 0.08[6] | |||
| MUTZ5 | B-cell Precursor Acute Lymphoblastic Leukemia | ||||
| NAML1 | B-cell Acute Lymphoblastic Leukemia | 0.25[3] | |||
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | 0.18[5] | |||
| Solid Tumors | |||||
| A2780 | Ovarian Cancer | 0.2-0.66[7] | 35[8] | ||
| A549 | Lung Carcinoma | 30[9] | 1.64[4] | ||
| HCT116 | Colorectal Carcinoma | 0.2-0.66[7] | |||
| HeLa | Cervical Cancer | 0.027[10] | |||
| LNCaP | Prostate Cancer | 0.5-2.5[11] | 2.5-7.5[12] | ||
| MCF-7 | Breast Adenocarcinoma | 0.2-0.66[7] | 0.685[4] | ||
| PC-3 | Prostate Cancer | 0.2-0.66[7] | 2.5-7.5[12] | ||
| TSU-Pr1 | Prostate Cancer | 2.5-7.5[12] | |||
| Non-Cancerous Cell Line | |||||
| BALB/3T3 | Mouse Fibroblasts | 1.42[4] |
Experimental Protocols
The following are detailed methodologies for two common in vitro cytotoxicity assays used to generate the data presented in this guide. These protocols can be adapted for the evaluation of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[13][14]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and vehicle control) and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[16][17][18]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Cell Fixation: After compound incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[19]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[16]
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and allow the plates to air dry.[16]
-
Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[19]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their anti-cancer effects by modulating the expression of genes involved in key cellular processes, primarily leading to cell cycle arrest and apoptosis.[1][2]
Induction of Apoptosis
HDAC inhibitors can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][20]
Caption: HDAC inhibitor-induced apoptosis pathways.
Cell Cycle Arrest
A common outcome of HDAC inhibitor treatment is the arrest of the cell cycle, often at the G1/S or G2/M transition, preventing cancer cell proliferation.[21][22]
Caption: Mechanism of HDAC inhibitor-induced G1 cell cycle arrest.
Conclusion and Future Directions
While direct experimental data for this compound is not yet widely available, its structural similarity to known HDAC inhibitors suggests it may share a similar mechanism of action and anti-proliferative effects. The comparative data presented in this guide for Belinostat, Givinostat, Panobinostat, and Vorinostat provide a valuable framework for predicting its potential efficacy and selectivity.
Future research should focus on determining the IC50 values of this compound across a broad panel of cancer and non-cancerous cell lines. Mechanistic studies will also be crucial to elucidate its specific effects on apoptosis and cell cycle signaling pathways. Such data will be instrumental in positioning this novel compound within the landscape of HDAC inhibitors and for guiding its further development as a potential anti-cancer therapeutic.
References
- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent induction of apoptosis by givinostat in BCR-ABL1-positive and BCR-ABL1-negative precursor B-cell acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Givinostat, a type II histone deacetylase inhibitor, induces potent caspase-dependent apoptosis in human lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. selleckchem.com [selleckchem.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 18. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SRB assay for measuring target cell killing [protocols.io]
- 20. brieflands.com [brieflands.com]
- 21. Mechanism of Cell Cycle Arrest Caused by Histone Deacetylase Inhibitors in Human Carcinoma Cells [jstage.jst.go.jp]
- 22. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-amino-N-(3-hydroxypropyl)benzamide: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-amino-N-(3-hydroxypropyl)benzamide is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals on how to properly manage and dispose of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation :
-
Container Management :
-
Waste Accumulation and Storage :
-
Arranging for Disposal :
-
Once the waste container is full, or if the waste has been stored for an extended period (typically not exceeding one year in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[9][10] The recommended disposal method is through controlled incineration at a licensed chemical destruction facility.[10]
-
-
Spill and Emergency Procedures :
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS office.
-
Summary of Disposal and Safety Information
| Parameter | Guideline |
| Chemical Classification | Hazardous Waste (Based on data from analogous compounds) |
| Primary Disposal Route | Licensed Hazardous Waste Contractor for Incineration[10] |
| Prohibited Disposal | Do Not Dispose Down the Drain or in Regular Trash[9][10] |
| Personal Protective Equipment | Safety Goggles, Chemical-Resistant Gloves, Lab Coat |
| Handling Location | Well-Ventilated Area / Chemical Fume Hood |
| Waste Container | Labeled, Compatible, and Securely Sealed[7][8] |
| Waste Storage | Designated Satellite Accumulation Area with Secondary Containment[7][8] |
| Incompatible Materials | Strong Oxidizing Agents[5][6] |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Benzamide,2-amino-N-(1-methylethyl)- | CAS#:30391-89-0 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. chemicalbook.com [chemicalbook.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for 2-amino-N-(3-hydroxypropyl)benzamide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-amino-N-(3-hydroxypropyl)benzamide, a chemical compound requiring careful management. Adherence to these protocols is critical for minimizing risk and ensuring operational excellence.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE, categorized by the type of protection.
| Protection Type | Required PPE | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Must be compliant with EN166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards. |
| Skin Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. Dispose of contaminated gloves properly. |
| Lab coat or protective suit | A flame-retardant and impervious lab coat should be worn. For larger quantities or increased risk of exposure, a chemical-resistant suit may be necessary. | |
| Respiratory Protection | NIOSH-approved respirator | Required when working outside of a ventilated hood, or when aerosolization is possible. The type of respirator (e.g., N95, cartridge) will depend on the potential exposure level. |
Operational and Disposal Plans
Proper handling and disposal are critical to laboratory safety and environmental responsibility. The following workflow outlines the key steps for the safe use and disposal of this compound.
Caption: This diagram outlines the procedural workflow for the safe handling and disposal of this compound.
Hazard Identification and First Aid
Understanding the potential hazards of this compound is crucial for a rapid and effective response in case of an emergency. The primary hazards are associated with aromatic amines, which can be toxic and pose long-term health risks.[1]
| Hazard | Description | First Aid Measures |
| Inhalation | May cause respiratory tract irritation. | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | May cause skin irritation or be absorbed through the skin. | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | May cause serious eye irritation or damage. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Harmful if swallowed. | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill and Leak Procedures
In the event of a spill, a clear and immediate response is necessary to contain the situation and prevent exposure.
Caption: This diagram illustrates the step-by-step procedure for responding to a spill of this compound.
Disposal Considerations
The disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination.
-
Waste Classification : This material should be treated as hazardous waste.
-
Containerization : Use designated, sealed, and clearly labeled containers for waste.
-
Disposal Method : All waste must be disposed of through a licensed and approved hazardous waste disposal company.[2] Do not dispose of down the drain or in regular trash.[2]
By adhering to these safety protocols, researchers and scientists can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
